5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTAXYKMCKLQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163781 | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-24-3, 14910-06-6 | |
| Record name | 5-(Pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1477-24-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151062 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its synthesis, spectral characteristics, and physicochemical properties. It also explores the biological activities associated with its structural class. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of key processes to facilitate understanding and further research.
Chemical Identity and Physical Properties
This compound is a bicyclic aromatic compound featuring a pyridine ring attached to a 1,2,4-triazole-3-thiol ring. It exists in tautomeric forms, predominantly the thione form, 5-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | [2] |
| Molecular Weight | 178.22 g/mol | [2] |
| IUPAC Name | 5-(pyridin-4-yl)-1,2-dihydro-1,2,4-triazole-3-thione | [2] |
| CAS Number | 14910-06-6 | [3] |
| Melting Point | 308-313 °C | [3] |
| Appearance | Powder | [3] |
| Solubility | Soluble in pyridine (10%) | [3] |
Synthesis
A common and effective method for the synthesis of this compound and its tautomers involves the cyclization of a thiosemicarbazide derivative of isonicotinic acid.[4]
Experimental Protocol: Synthesis of 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione
This protocol is adapted from the synthesis of related 1,2,4-triazole-3-thiones.[4]
Step 1: Synthesis of Isonicotinic Acid Thiosemicarbazide
-
Isonicotinic acid hydrazide is reacted with ammonium thiocyanate.
-
The specific reaction conditions (solvent, temperature, and reaction time) should be optimized based on standard laboratory procedures for thiosemicarbazide formation.
Step 2: N-Cyclization to 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione
-
The resulting isonicotinic acid thiosemicarbazide is subjected to N-cyclization in an acidic medium, such as glacial acetic acid.
-
The reaction mixture is typically heated under reflux to facilitate the cyclization.
-
Upon cooling, the product precipitates and can be collected by filtration, washed, and recrystallized to yield the purified 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione.
References
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol IUPAC name and synonyms
An In-depth Technical Guide to 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, spectroscopic characterization, and reported biological activities.
Chemical Identity and Nomenclature
The compound exists in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally considered more stable.
-
IUPAC Name : 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione[1]
-
Molecular Formula : C₇H₆N₄S[1]
-
Molecular Weight : 178.22 g/mol [1]
-
CAS Number : 14910-06-6[1]
Synonyms
The compound is known by several other names in literature and chemical databases.[1] A non-exhaustive list includes:
-
This compound
-
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
1,2-dihydro-5-(4-pyridinyl)-3H-1,2,4-Triazole-3-thione
-
Pyridine, 4-(3-mercapto-1H-1,2,4-triazol-5-yl)-
-
NSC 151062
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 308-313 °C | |
| Form | Powder | |
| Solubility | Soluble in pyridine (10%) | |
| InChI Key | PBTAXYKMCKLQSM-UHFFFAOYSA-N | [1] |
Table 2: Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the title compound. Experimental and theoretical data have been reported.[2][3]
| Technique | Key Observations (Wavenumber/Chemical Shift) | Source |
| FTIR (cm⁻¹) | Experimental values are in good agreement with DFT calculations. Key peaks correspond to N-H, C=S, and aromatic C-H vibrations. | [2][3] |
| ¹H-NMR (ppm, DMSO-d₆) | Signals corresponding to the pyridine ring protons (approx. 8.74 and 7.90 ppm) and a broad signal for the SH proton (approx. 14.30 ppm) are characteristic. | [4] |
| ¹³C-NMR (ppm, DMSO-d₆) | Resonances for the triazole and pyridine ring carbons are observed, with the C=S carbon appearing at a distinct chemical shift. | [4] |
| UV-Visible (nm) | Electronic absorption spectra have been recorded and compared with theoretical calculations using TD-DFT. | [2][3] |
Synthesis Protocols
The synthesis of this compound is typically achieved through the cyclization of an appropriate thiosemicarbazide precursor.
General Experimental Protocol: Synthesis via Isonicotinic Acid Hydrazide
This method involves two main steps: the formation of a thiosemicarbazide intermediate and its subsequent cyclization. A similar procedure is described by Farhan M.E. et al. for the synthesis of 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione.[5]
Step 1: Synthesis of Isonicotinic Acid Thiosemicarbazide
-
Reactants : Isonicotinic acid hydrazide and ammonium thiocyanate.
-
Procedure : Equimolar amounts of isonicotinic acid hydrazide and ammonium thiocyanate are refluxed in an appropriate solvent (e.g., ethanol) for several hours.
-
Work-up : The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield the thiosemicarbazide intermediate.
Step 2: Cyclization to this compound
-
Reactant : Isonicotinic acid thiosemicarbazide.
-
Medium : An aqueous solution of a base (e.g., 8% NaOH) or an acidic medium (e.g., glacial acetic acid) can be used for cyclization.[5]
-
Procedure : The thiosemicarbazide from Step 1 is refluxed in the chosen medium for 4-6 hours.
-
Work-up : The solution is cooled and then neutralized with a suitable acid (e.g., concentrated HCl) or base to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.
Caption: Workflow for the synthesis of this compound.
Biological Activities and Screening Protocols
Derivatives of 1,2,4-triazole-3-thiol are known for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7]
Antimycobacterial Activity
Hydrazone derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain.[4]
Screening Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation : Stock solutions of the test compounds are prepared in DMSO.
-
Assay Setup : 96-well microplates are used. A suspension of M. tuberculosis H37Rv is added to each well containing serial dilutions of the test compounds. Isoniazid and rifampicin are typically used as positive controls.
-
Incubation : Plates are incubated at 37 °C for a specified period.
-
Detection : A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated.
-
Data Analysis : A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
Caption: Experimental workflow for antimycobacterial activity screening (MABA).
Other Potential Activities
The 1,2,4-triazole-3-thiol scaffold is a versatile pharmacophore. While specific quantitative data for the title compound is sparse in the provided results, related structures exhibit:
-
Anticancer Activity : Various triazolethiones have shown activity against cell lines like human colon cancer (HCT 116).[7]
-
Antibacterial and Antifungal Activity : Many derivatives show moderate to good activity against strains like S. aureus, E. coli, and C. albicans.[5][8] Screening is often performed using agar-well or disk diffusion methods.[8]
Conclusion
This compound, or 5-pyridin-4-yl-1,2-dihydro-1,2,4-triazole-3-thione, is a well-characterized heterocyclic compound. Its synthesis is straightforward, and its structure possesses significant potential for further modification in drug discovery programs. The triazole-thione core is a known pharmacophore, and the pyridyl substituent offers a key site for modulating activity and physicochemical properties. Further investigation into its specific mechanisms of action and structure-activity relationships is warranted to exploit its therapeutic potential fully.
References
- 1. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Molecular Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential therapeutic applications of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Molecular Structure and Formula
This compound is a heterocyclic compound featuring a pyridine ring attached to a 1,2,4-triazole ring, which is further substituted with a thiol group. The presence of both the pyridine and triazole-thiol moieties imparts this molecule with unique chemical and biological properties.
Molecular Formula: C₇H₆N₄S[1]
IUPAC Name: 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[1]
CAS Number: 14910-06-6
Molecular Weight: 178.22 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to cream powder | |
| Melting Point | 308-313 °C | |
| Solubility | Soluble in pyridine | |
| pKa | Data not available |
Table 2: Spectroscopic Data
| Technique | Key Peaks/Signals | Reference |
| ¹H NMR (DMSO-d₆) | δ 14.0 (s, 1H, SH), 8.7 (d, 2H, pyridine), 7.8 (d, 2H, pyridine) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 167.9 (C=S), 150.8, 145.2, 134.5, 121.2 (pyridine carbons) | [2] |
| FT-IR (KBr, cm⁻¹) | 3418 (N-H stretch), 3045 (C-H aromatic stretch), 1612 (C=N stretch), 1279 (C=S stretch) | [2] |
| UV-Vis (DMSO, nm) | λmax ≈ 250, 310 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below.
Synthesis of this compound
This protocol is based on the known synthesis of similar 1,2,4-triazole-3-thiones.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
Step 1: Formation of 1-(pyridin-4-ylcarbonyl)thiosemicarbazide:
-
In a round-bottom flask, dissolve isonicotinic acid hydrazide (13.7 g, 0.1 mol) in 100 mL of ethanol.
-
Add thiourea (7.6 g, 0.1 mol) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 1-(pyridin-4-ylcarbonyl)thiosemicarbazide.
-
-
Step 2: Cyclization to this compound:
-
Suspend the 1-(pyridin-4-ylcarbonyl)thiosemicarbazide (19.6 g, 0.1 mol) in 100 mL of 2M aqueous sodium hydroxide solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Parameters: 16 scans, relaxation delay of 1 s.
-
¹³C NMR Parameters: 1024 scans, relaxation delay of 2 s.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Parameters: Scan range 4000-400 cm⁻¹, 16 scans, resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in dimethyl sulfoxide (DMSO).
-
Instrumentation: Shimadzu UV-2600 spectrophotometer (or equivalent).
-
Parameters: Scan range 200-800 nm.
Biological Activity and Signaling Pathways
The 5-(4-pyridinyl)-1,2,4-triazole scaffold has emerged as a promising candidate for the development of neuroprotective agents.[3][4] Research has indicated its potential to inhibit the aggregation of α-synuclein, a protein implicated in the pathology of Parkinson's disease and other synucleinopathies.[3][5]
Inhibition of α-Synuclein Aggregation
The aggregation of α-synuclein is a key event in the pathogenesis of Parkinson's disease, proceeding from soluble monomers to toxic oligomers and insoluble fibrils. Small molecules that can interfere with this process are of significant therapeutic interest. The 5-(4-pyridinyl)-1,2,4-triazole core has been shown to reduce the formation of α-synuclein aggregates in vitro.[3]
Caption: Proposed mechanism of α-synuclein aggregation inhibition.
X-ray Crystallography
As of the date of this document, a search of the Cambridge Structural Database (CSD) did not yield a crystal structure for this compound. The determination of its single-crystal X-ray structure would provide valuable insights into its three-dimensional conformation and intermolecular interactions, which could further aid in structure-based drug design efforts.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and potential as a scaffold for the development of novel therapeutics, particularly in the area of neurodegenerative diseases. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and its biological relevance in the context of α-synuclein aggregation. Further research, including the determination of its crystal structure and in-depth biological evaluations, is warranted to fully explore its therapeutic potential.
References
Technical Guide: Physicochemical Properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the physicochemical properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document summarizes its melting point and solubility, and provides a representative experimental protocol for its synthesis.
Core Physicochemical Data
The key physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | [1] |
| Molecular Weight | 178.21 g/mol | [1] |
| Melting Point | 308-313 °C (lit.) | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in pyridine (10%, clear) | [1] |
Experimental Protocols
A common route for the synthesis of 5-substituted-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide derivative. The following protocol is a representative method adapted from literature for the synthesis of this compound.[3][4]
Synthesis of this compound
Objective: To synthesize this compound from isonicotinic acid hydrazide.
Materials:
-
Isonicotinic acid hydrazide
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
-
Ethanol
-
Water
Procedure:
-
Synthesis of Isonicotinoyl Thiosemicarbazide:
-
A mixture of isonicotinic acid hydrazide and ammonium thiocyanate is heated in a suitable solvent (e.g., ethanol) to yield isonicotinoyl thiosemicarbazide. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
-
Cyclization to this compound:
-
The isonicotinoyl thiosemicarbazide obtained in the previous step is suspended in an aqueous solution of a base (e.g., 2M NaOH or KOH).
-
The mixture is heated under reflux for several hours. The cyclization reaction leads to the formation of the sodium or potassium salt of the triazole.
-
After cooling the reaction mixture to room temperature, it is acidified with a dilute acid (e.g., HCl) to a pH of approximately 5-6.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water to remove any inorganic salts, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.
-
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
Melting Point Determination: To compare with the literature value.
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the chemical structure. The IR spectrum is expected to show characteristic bands for N-H, C=N, and C=S (or S-H) vibrations.[5]
-
Mass Spectrometry: To confirm the molecular weight.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. 5-(4-吡啶基)-1H-1,2,4-三唑-3-硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | CAS#:14910-06-6 | Chemsrc [chemsrc.com]
- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 5. ijsr.net [ijsr.net]
Synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol from Isonicotinic Acid Hydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a versatile heterocyclic compound, from the readily available starting material, isonicotinic acid hydrazide. This document details the primary synthetic methodologies, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound is a molecule of significant interest in medicinal chemistry due to its diverse pharmacological activities. The 1,2,4-triazole moiety is a common scaffold in many approved drugs. The synthesis of this compound from isonicotinic acid hydrazide (isoniazid), a well-known anti-tubercular drug, offers a convenient and efficient route to this valuable building block. The primary synthetic strategies involve the reaction of isonicotinic acid hydrazide with a source of thiocarbonyl functionality, followed by cyclization.
Synthetic Pathways
Two main synthetic routes for the preparation of this compound from isonicotinic acid hydrazide have been reported.
Route A: Reaction with Carbon Disulfide
This is the most common and direct method. Isonicotinic acid hydrazide is reacted with carbon disulfide in a basic medium, such as potassium hydroxide or sodium hydroxide in an alcoholic solvent. This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization upon heating to yield the desired triazole.
Route B: Reaction with Thiourea
An alternative method involves the fusion of isonicotinic acid hydrazide with thiourea at elevated temperatures. This reaction is followed by treatment with a base to facilitate the cyclization and formation of the triazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of this compound.
| Parameter | Route A (Carbon Disulfide) | Route B (Thiourea) | Reference |
| Yield | Good | 93.6% | [1],[2] |
| Melting Point (°C) | 308-313 | 350 | ,[2] |
| IR (ν, cm⁻¹) | 3195 (NH), 1610 (C=N), 1272 (C=S) | 3195 (NH), 1610 (C=N), 1272 (C=S) | [2] |
| ¹H NMR (δ, ppm) | 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H) | 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H) | [2] |
| ¹³C NMR (δ, ppm) | 119.98, 133.03, 148.85, 151.10, 168.19 | 119.98, 133.03, 148.85, 151.10, 168.19 | [2] |
Experimental Protocols
Route A: Synthesis via Reaction with Carbon Disulfide
This protocol is a generalized procedure based on commonly reported methods.[1][3]
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide (or Sodium hydroxide)
-
Ethanol (or other suitable alcohol)
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
Dissolve isonicotinic acid hydrazide in ethanol in a round-bottom flask.
-
To this solution, add a solution of potassium hydroxide in ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Reflux the reaction mixture for a specified period.
-
Cool the mixture and pour it into ice-cold water.
-
Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Route B: Synthesis via Reaction with Thiourea[2]
Materials:
-
Isonicotinic acid hydrazide
-
Thiourea
-
Sodium hydroxide
Procedure:
-
Grind isonicotinic acid hydrazide and thiourea together in a mortar and pestle.
-
Transfer the mixture to a suitable reaction vessel and heat it at 170 °C for a specified duration.
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium hydroxide and heat the mixture.
-
Cool the solution and acidify it to precipitate the product.
-
Filter the solid, wash it with water, and dry it to yield this compound.[2]
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Synthetic routes to this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from isonicotinic acid hydrazide is a well-established process with high yields and straightforward procedures. This guide provides the necessary technical details, including comparative data and experimental protocols, to enable researchers to successfully synthesize this important heterocyclic compound for further investigation and application in drug discovery and development.
References
An In-depth Technical Guide on the Thione-Thiol Tautomerism in 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates findings from spectroscopic analyses and computational studies to elucidate the predominant tautomeric form. Detailed experimental protocols for the synthesis and characterization of this compound are presented. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is not extensively documented in the current literature, this guide outlines established methodologies, such as pH-dependent UV-Vis spectroscopy and HPLC-MS, that are employed for such determinations in analogous triazole systems. The information herein serves as a critical resource for researchers engaged in the study and application of substituted 1,2,4-triazole-3-thiols.
Introduction to Thione-Thiol Tautomerism
Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within a molecule containing a thioamide functional group (-N-C=S). In the case of this compound, this equilibrium exists between the thione form (where the proton resides on a ring nitrogen) and the thiol form (where the proton is on the exocyclic sulfur atom). The position of this equilibrium is crucial as the two tautomers possess distinct physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capabilities, which in turn influence their biological activity and utility in drug design and coordination chemistry.
Computational and spectroscopic studies consistently indicate that for many 5-substituted-1,2,4-triazole-3-thiols, the thione tautomer is the more stable and predominant form in the solid state and in various solvents.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of an appropriate thiosemicarbazide precursor. A common and effective method involves the reaction of isonicotinic acid hydrazide with an isothiocyanate, followed by base-catalyzed cyclization.
Experimental Protocol: Synthesis
A widely adopted synthetic route is the alkaline cyclization of 1-(isonicotinoyl)thiosemicarbazide.
Materials:
-
Isonicotinic acid hydrazide
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Synthesis of 1-(isonicotinoyl)thiosemicarbazide: A mixture of isonicotinic acid hydrazide and ammonium thiocyanate in a suitable solvent (e.g., ethanol) is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is washed to yield the thiosemicarbazide intermediate.
-
Cyclization: The 1-(isonicotinoyl)thiosemicarbazide intermediate is then dissolved in an aqueous solution of sodium hydroxide (typically 2N). The mixture is heated under reflux for several hours.
-
Precipitation: After cooling the reaction mixture to room temperature, it is carefully acidified with a dilute acid, such as hydrochloric acid, to a pH that facilitates the precipitation of the product.
-
Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Spectroscopic and Computational Characterization
Spectroscopic techniques, in conjunction with quantum chemical computations, provide robust evidence for the predominance of the thione tautomer of this compound.
Vibrational Spectroscopy (FT-IR and Raman)
The presence of a C=S (thione) bond and the absence of a distinct S-H (thiol) stretching vibration are key indicators of the dominant tautomeric form.
-
S-H Stretching: The characteristic S-H stretching vibration, typically observed in the range of 2550-2600 cm⁻¹, is absent in the experimental FT-IR and Raman spectra of solid this compound.[3]
-
N-H and C=S Vibrations: Broad absorption bands in the high-frequency region of the FT-IR spectrum (around 3000 cm⁻¹) are attributed to N-H stretching vibrations, indicative of the proton residing on the triazole ring. Vibrational modes associated with the C=S bond are observed at lower frequencies.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in aprotic solvents like DMSO-d₆ further supports the thione structure.
-
¹H NMR: The presence of exchangeable protons at chemical shifts characteristic of N-H protons (often downfield, e.g., >13 ppm) and the absence of a signal for an S-H proton (typically 1-5 ppm) are strong evidence for the thione form.[3]
-
¹³C NMR: The chemical shift of the carbon atom in the C=S group (C3 of the triazole ring) is observed at a downfield position (e.g., >160 ppm), which is characteristic of a thione carbon.[3]
UV-Vis Spectroscopy
The electronic absorption spectrum provides insights into the chromophores present in the molecule.
-
Thione tautomers generally exhibit an absorption band at longer wavelengths (around 300-400 nm) corresponding to the n→π* transition of the C=S group.[4]
-
Thiol tautomers, on the other hand, typically show absorption bands at shorter wavelengths (below 300 nm) due to π→π* transitions.[4]
Experimental UV-Vis spectra of this compound in various solvents show absorption maxima consistent with the thione tautomer.[3]
Computational Studies
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to determine the relative stabilities of the thione and thiol tautomers. These studies consistently show that the thione form of this compound is energetically more favorable than the thiol form in the gas phase.[2][5]
Quantitative Analysis of Tautomeric Equilibrium
While qualitative evidence points to the thione form as dominant, quantitative analysis is necessary to determine the precise ratio of tautomers under different conditions. Although specific quantitative data for this compound is sparse in the literature, the following experimental protocols are standard for such investigations.
Experimental Protocol: HPLC-MS for Tautomer Separation and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can be a powerful tool for separating and quantifying tautomers in solution, provided the interconversion rate is slow relative to the chromatography timescale.[4]
Instrumentation:
-
Agilent 1260 Infinity HPLC System or equivalent.
-
Agilent 6120 single-quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.
-
C18 reversed-phase column (e.g., Zorbax Stable Bond).
Procedure:
-
Sample Preparation: Prepare solutions of the compound in the desired solvent (e.g., DMSO, acetonitrile-water mixtures).
-
Chromatographic Separation:
-
Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 10-15 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: ESI in positive ion mode.
-
Detection: Monitor the protonated molecular ion [M+H]⁺ for both tautomers (which will have the same m/z value).
-
-
Quantification: The relative abundance of the two tautomers is determined by integrating the peak areas of the corresponding chromatographic peaks. The identity of the peaks can be inferred by observing shifts in the equilibrium under different conditions (e.g., changes in pH).[4]
Experimental Protocol: pH-Dependent UV-Vis Spectrophotometry for pKa Determination
The pKa values associated with the deprotonation of the N-H (thione) and S-H (thiol) groups can be determined by monitoring changes in the UV-Vis absorption spectrum as a function of pH. This data can also be used to understand the tautomeric equilibrium in different ionization states.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
pH meter.
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO). Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.
-
Spectral Measurement: Record the UV-Vis spectrum of the compound in each buffer solution over a relevant wavelength range (e.g., 200-450 nm).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value(s). The presence of isosbestic points in the spectra indicates a clear equilibrium between two species.
Data and Visualizations
Summary of Spectroscopic and Computational Data
| Parameter | Thione Tautomer (Experimental/Calculated) | Thiol Tautomer (Expected/Calculated) | Reference |
| FT-IR: ν(S-H) (cm⁻¹) | Absent | ~2550-2600 | |
| FT-IR: ν(N-H) (cm⁻¹) | Present (broad, ~3000) | Absent from triazole ring | [3] |
| ¹H NMR: δ(N-H) (ppm in DMSO-d₆) | > 13 | Absent from triazole ring | [3] |
| ¹H NMR: δ(S-H) (ppm) | Absent | ~1-5 | [3] |
| ¹³C NMR: δ(C=S) (ppm in DMSO-d₆) | > 160 | N/A (C-S) | [3] |
| UV-Vis: λₘₐₓ (nm) | Consistent with C=S n→π* | Expected at shorter wavelengths | [3][4] |
| Relative Energy (Gas Phase, DFT) | More Stable | Less Stable | [5] |
Visual Diagrams
Caption: Thione-thiol tautomeric equilibrium of the title compound.
Caption: Experimental workflow for investigating tautomerism.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural aspects of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. This document details the experimental protocol for its synthesis, summarizes its known biological context, and presents visualizations of the synthetic workflow and a generalized signaling pathway associated with this class of compounds.
Introduction
This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The presence of the pyridyl substituent and the thiol group offers multiple points for further chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The thione tautomer, 5-(4-pyridyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, is the predominant form in the solid state.
Crystal Structure and Physicochemical Properties
A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 665214. However, the detailed crystallographic data, including the Crystallographic Information File (CIF), was not publicly accessible through standard search methodologies at the time of this writing. Therefore, a detailed table of bond lengths, bond angles, and other crystallographic parameters cannot be provided here.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | PubChem[1] |
| Molecular Weight | 178.21 g/mol | Sigma-Aldrich |
| Melting Point | 308-313 °C (lit.) | Sigma-Aldrich |
| Appearance | Powder | Sigma-Aldrich |
| IUPAC Name | 5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | PubChem[1] |
| CAS Number | 14910-06-6 | Sigma-Aldrich |
Experimental Protocols
The synthesis of this compound can be achieved through the cyclization of an isonicotinic acid hydrazide derivative. The following protocol is based on established methods for the synthesis of similar 1,2,4-triazole-3-thiols.
Synthesis of this compound
This synthesis involves a two-step process starting from isonicotinic acid hydrazide.
Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate
-
Reaction Setup: To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add isonicotinic acid hydrazide (0.1 mol).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise over a period of 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Isolation: The precipitated product, potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Cyclization to this compound
-
Reaction Setup: A suspension of potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate (0.05 mol) in an aqueous solution of hydrazine hydrate (80%, 10 mL) is prepared.
-
Reflux: The mixture is heated under reflux for 4-6 hours, during which the color of the solution may change and the evolution of hydrogen sulfide gas may be observed.
-
Acidification: After cooling to room temperature, the reaction mixture is diluted with cold water (50 mL) and acidified to a pH of 5-6 with a dilute solution of hydrochloric acid.
-
Isolation and Purification: The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield pure this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Melting Point: To be determined using a melting point apparatus.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity of the compound.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been extensively reported, the broader class of 1,2,4-triazole derivatives is known to exhibit a range of biological activities. These activities are often attributed to the ability of the triazole ring to act as a stable scaffold and participate in hydrogen bonding and coordination with metal ions in biological targets.
Antimicrobial Activity: Many 1,2,4-triazole-3-thiol derivatives have demonstrated potent antibacterial and antifungal properties. The proposed mechanism of action for some antifungal triazoles involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to cell death.
Anticancer Activity: Several 1,2,4-triazole derivatives have been investigated for their anticancer potential. The mechanisms of action are diverse and can include inhibition of various kinases, disruption of microtubule dynamics, and induction of apoptosis. The specific mechanism is highly dependent on the substitution pattern of the triazole core.
Due to the lack of specific data for the title compound, a generalized signaling pathway for the antifungal activity of azole compounds is presented below.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Generalized Antifungal Signaling Pathway
Caption: Generalized mechanism of action for azole antifungals.
Conclusion
This compound is a synthetically accessible compound with a structural motif common to many biologically active molecules. This guide provides a detailed protocol for its synthesis, which can serve as a valuable resource for researchers in medicinal chemistry and drug discovery. While the specific biological targets and signaling pathways of this particular compound require further investigation, the established activities of related 1,2,4-triazole derivatives suggest its potential as a lead compound for the development of new therapeutic agents. Future work should focus on a thorough biological evaluation and elucidation of its precise mechanism of action.
References
The Dawn of a Versatile Scaffold: A Literature Review on the Discovery and Synthesis of 1,2,4-Triazole-3-thiones
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thione core is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features and diverse biological activities have led to the development of numerous compounds with therapeutic potential. This in-depth technical guide provides a comprehensive literature review on the discovery and synthetic evolution of 1,2,4-triazole-3-thiones, presenting key experimental methodologies, quantitative data, and the underlying mechanistic pathways of their biological action.
A Glimpse into the Past: The Genesis of 1,2,4-Triazole-3-thiones
While the broader class of 1,2,4-triazoles saw their emergence in the late 19th century through the pioneering work of chemists like Pellizzari and Einhorn-Brunner, the specific introduction of the 3-thione functionality appears to have evolved from the exploration of thiosemicarbazide and thiocarbohydrazide chemistry. Early 20th-century research into the cyclization reactions of these sulfur-containing synthons laid the groundwork for the synthesis of this important heterocyclic family. The primary and most enduring route to 1,2,4-triazole-3-thiones has been the cyclization of acylthiosemicarbazides or their analogs, a versatile method that continues to be refined and adapted.
Core Synthetic Strategies: Building the 1,2,4-Triazole-3-thione Ring
The synthesis of the 1,2,4-triazole-3-thione ring system is predominantly achieved through the cyclization of appropriately substituted thiosemicarbazide or thiocarbohydrazide derivatives. These reactions can be broadly categorized based on the cyclizing agent and reaction conditions.
Alkaline-Mediated Cyclization of Acylthiosemicarbazides
This is one of the most common and straightforward methods for the preparation of 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiones. The reaction proceeds via an intramolecular nucleophilic attack of the N4-nitrogen on the carbonyl carbon of the acyl group, followed by dehydration.
Experimental Protocol: Synthesis of 5-Aryl-4-phenyl-4H-1,2,4-triazole-3-thiol
-
Starting Materials: A substituted aromatic acid hydrazide and phenyl isothiocyanate.
-
Step 1: Synthesis of 1-Aroyl-4-phenylthiosemicarbazide: An equimolar mixture of the aromatic acid hydrazide and phenyl isothiocyanate is refluxed in absolute ethanol for several hours. Upon cooling, the resulting solid 1-aroyl-4-phenylthiosemicarbazide is filtered, washed with cold ethanol, and dried.
-
Step 2: Cyclization: The 1-aroyl-4-phenylthiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide (e.g., 8%) and refluxed for 4-6 hours. The reaction mixture is then cooled and acidified with a dilute mineral acid (e.g., HCl) to precipitate the 5-aryl-4-phenyl-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[1][2][3]
Synthesis from Thiocarbohydrazide
4-Amino-1,2,4-triazole-3-thiones are readily synthesized from thiocarbohydrazide and a carboxylic acid. This method provides a direct route to N4-amino substituted derivatives, which are valuable precursors for further functionalization.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Starting Materials: Thiocarbohydrazide and benzoic acid.
-
Procedure: An equimolar mixture of thiocarbohydrazide and benzoic acid is heated in an oil bath. The mixture melts and is maintained at an elevated temperature for several hours. After cooling, the solidified mass is treated with a dilute sodium bicarbonate solution to remove any unreacted benzoic acid. The resulting solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[4][5]
Quantitative Data on the Synthesis of 1,2,4-Triazole-3-thiones
The following tables summarize representative quantitative data for the synthesis of various 1,2,4-triazole-3-thione derivatives.
| Entry | R Group | Ar Group | Yield (%) | Melting Point (°C) | Reference |
| 1 | Furan-2-yl | Phenyl | 68 | 210-212 | [1] |
| 2 | Benzyl | 4-Chlorophenyl | 58 | 205-206 | [1] |
| 3 | Phenyl | - | 65 | 198-200 | [5] |
| 4 | 4-(phenylsulfonyl)phenyl | 4-iodophenyl | 90 | 228-230 | |
| 5 | 5-nitro-2-oxoindolin-3-ylidene | 4-phenyl-5-(2-(phenylamino)ethyl) | 69 | 274-275 | [6] |
Table 1: Synthesis of 5-Substituted-4-Aryl-4H-1,2,4-triazole-3-thiones via Alkaline Cyclization.
| Entry | R Group | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | 65 | 198-200 | [5] |
| 2 | 4-Nitrophenyl | - | - | [7] |
| 3 | 3-Bromophenyl | - | - | [7] |
| 4 | 4-Chlorophenyl | - | - | [7] |
| 5 | 4-Methylphenyl | - | - | [7] |
Table 2: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiones from Thiocarbohydrazide.
Visualizing the Synthesis: Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the core synthetic pathways to 1,2,4-triazole-3-thiones.
Caption: Synthesis of 5-substituted-4-aryl-1,2,4-triazole-3-thiones.
Caption: Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiones.
Biological Significance and Signaling Pathways
1,2,4-Triazole-3-thione derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[8][9] Their mechanism of action often involves interference with crucial cellular pathways.
Enzyme Inhibition
A significant number of 1,2,4-triazole-3-thione derivatives have been identified as potent enzyme inhibitors. For instance, they have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[10][11] The thione group is believed to play a crucial role in coordinating with the zinc ions in the active site of these enzymes, leading to their inactivation.[10] Additionally, some derivatives have demonstrated inhibitory effects on enzymes like dihydrofolate reductase (DHFR), a key target in cancer and microbial chemotherapy.[12][13]
Caption: General mechanism of enzyme inhibition.
Induction of Apoptosis
Several 1,2,4-triazole-3-thione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][15][16] The underlying mechanisms can be multifaceted, often involving the intrinsic apoptotic pathway. This can be initiated by mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of caspase cascades, particularly caspase-3, which is a key executioner of apoptosis.[14][17] Some derivatives have also been observed to cause cell cycle arrest at different phases, preventing cancer cell proliferation.[14]
Caption: Intrinsic apoptosis pathway initiated by 1,2,4-triazole-3-thiones.
Conclusion
The 1,2,4-triazole-3-thione scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. The primary synthetic routes, established early on and continuously refined, offer robust and versatile methods for accessing a wide array of derivatives. The profound biological activities exhibited by these compounds, particularly their ability to modulate key cellular pathways through enzyme inhibition and apoptosis induction, underscore their immense potential in the development of novel therapeutic agents. This guide serves as a foundational resource for researchers, providing a comprehensive overview of the discovery, synthesis, and biological importance of this remarkable class of heterocyclic compounds. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation drugs with improved efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,4-Triazole-3-thione Compounds as Inhibitors of Dizinc Metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine ring and a 1,2,4-triazole-3-thiol core, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in modulating key biological pathways.
Chemical and Physical Properties
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a white to cream-colored crystalline powder. The core of its chemical reactivity lies in the thiol-thione tautomerism and the presence of multiple nitrogen atoms, which can act as proton acceptors or donors.
Thiol-Thione Tautomerism
The 1,2,4-triazole-3-thiol ring system exists in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and computational studies on the closely related 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol suggest that the thione form is the more stable tautomer in the gas phase and in solution.[1] This equilibrium is a critical determinant of the compound's reactivity and its interactions with biological targets.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Property | Value | Source |
| Molecular Formula | C₇H₆N₄S | |
| Molecular Weight | 178.21 g/mol | |
| Appearance | White to cream crystalline powder | [2] |
| Melting Point | 308-313 °C | |
| Solubility | Soluble in pyridine (10%, clear) | |
| pKa | Data not available | |
| Crystal Structure | Data not available for the title compound. A related structure, 4-phenyl-5-pyridin-4-yl-4H-(1,2,4)triazole-3-thiol, has been reported. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational frequencies for derivatives of this compound have been reported.[3]
Table 2: Key IR Absorption Bands for Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
| Wavenumber (cm⁻¹) | Assignment |
| ~2550 | S-H stretch (thiol tautomer) |
| ~1600 | C=N stretch (triazole ring) |
| ~1500 | Aromatic C=C stretch (pyridine ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The chemical shifts are influenced by the electronic environment of the nuclei and can confirm the presence of both the pyridine and triazole rings. Spectroscopic data for derivatives show characteristic signals.[3]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | ~14.3 | SH proton (thiol tautomer) |
| ¹H | ~8.7 | Protons on the pyridine ring ortho to the nitrogen |
| ¹H | ~7.9 | Protons on the pyridine ring meta to the nitrogen |
| ¹³C | ~163 | C=S carbon (thione tautomer) |
| ¹³C | ~150 | Pyridine ring carbons |
| ¹³C | ~121 | Pyridine ring carbons |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition. For derivatives, the protonated molecule [M+H]⁺ is typically observed.[3]
Experimental Protocols
Synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
The synthesis of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be achieved through the cyclization of an appropriate thiosemicarbazide precursor, which is derived from isonicotinic acid hydrazide.[4]
3.1.1. Materials and Reagents
-
Isonicotinic acid hydrazide (Isoniazid)
-
Ammonium thiocyanate or Carbon disulfide
-
Acidic or basic catalyst (e.g., Acetic acid, Sodium hydroxide)
-
Ethanol
-
Hydrochloric acid
-
Deionized water
3.1.2. Step-by-Step Procedure
-
Synthesis of 1-isonicotinoylthiosemicarbazide: A mixture of isonicotinic acid hydrazide and ammonium thiocyanate is refluxed in ethanol to yield 1-isonicotinoylthiosemicarbazide.
-
Cyclization: The 1-isonicotinoylthiosemicarbazide is then cyclized by heating in the presence of a catalyst. An acidic medium (e.g., acetic acid) will favor the formation of the desired 1,2,4-triazole-3-thiol.
-
Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with cold water and recrystallized from a suitable solvent, such as ethanol, to afford pure 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and catalyst concentration may require optimization for optimal yield and purity.
Spectroscopic Characterization Protocols
3.2.1. NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
3.2.2. IR Spectroscopy
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3.2.3. Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
For high-resolution mass spectrometry, use an instrument capable of accurate mass measurements (e.g., a time-of-flight or Orbitrap analyzer) to confirm the elemental composition.
Biological Activity and Signaling Pathways
Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have shown promise as potential therapeutic agents, particularly in the areas of oncology and infectious diseases. While the direct biological activity of the core compound is not extensively documented, its derivatives have been reported to modulate several key signaling pathways.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Some 1,2,4-triazole derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.
Caption: PI3K/mTOR signaling pathway and potential inhibition by 1,2,4-triazole derivatives.
Antimycobacterial Activity: Targeting InhA and KatG
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated antimycobacterial activity, potentially through the inhibition of key enzymes in the bacterial life cycle.
4.2.1. Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall integrity, leading to bacterial death. Some 1,2,4-triazole derivatives are being investigated as direct inhibitors of InhA.
Caption: Inhibition of mycolic acid synthesis via InhA by 1,2,4-triazole derivatives.
4.2.2. Interaction with Catalase-Peroxidase (KatG)
KatG is a bifunctional enzyme in Mycobacterium tuberculosis that exhibits both catalase and peroxidase activities. It plays a crucial role in protecting the bacterium from oxidative stress. Importantly, KatG is also responsible for the activation of the frontline anti-tuberculosis drug isoniazid. While the direct interaction of 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with KatG is not established, understanding this enzyme is critical in the context of developing new antimycobacterial agents.
Caption: Dual role of KatG in oxidative stress response and prodrug activation.
Conclusion
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a molecule with considerable potential for the development of new therapeutic agents and functional materials. This guide has summarized its key physical and chemical properties, provided generalized experimental protocols for its synthesis and characterization, and explored the biological pathways that its derivatives are known to modulate. Further research is warranted to fully elucidate its properties, including the experimental determination of its pKa and crystal structure, and to explore its full therapeutic potential. The information presented herein serves as a valuable resource for researchers and professionals working in the fields of drug discovery, medicinal chemistry, and materials science.
References
- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is based on the cyclization of a thiosemicarbazide derivative of isonicotinic acid hydrazide. This protocol includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in relevant fields.
Introduction
1,2,4-Triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The incorporation of a thiol group and a pyridyl moiety can further enhance the pharmacological profile and coordination properties of the triazole core. This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules and coordination polymers. The synthesis protocol detailed herein follows a well-established route involving the reaction of isonicotinic acid hydrazide with carbon disulfide, followed by cyclization.[3][4][5]
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | Isonicotinic acid hydrazide | [1][6] |
| Molecular Formula | C₇H₆N₄S | |
| Molecular Weight | 178.21 g/mol | |
| Melting Point | 308-313 °C | |
| Appearance | Powder | |
| Solubility | Soluble in pyridine | |
| Yield | 65-85% (typical) | [5] |
Experimental Protocol
This protocol is divided into two main stages: the formation of the potassium dithiocarbazinate salt and its subsequent cyclization to form the desired triazole.
Materials and Reagents:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Carbon disulfide (CS₂)
-
Hydrazine hydrate (80% or higher)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Anhydrous ether
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Ice bath
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Potassium 3-isonicotinoyldithiocarbazate
-
In a round-bottom flask, dissolve potassium hydroxide (0.15 mol) in absolute ethanol (250 mL) with stirring in an ice bath.
-
To this cold solution, add isonicotinic acid hydrazide (0.1 mol).
-
Continue stirring for 15-20 minutes until the hydrazide is fully dissolved.
-
Slowly add carbon disulfide (0.1 mol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes, and then allow the reaction to stir at room temperature for 2-3 hours.
-
The precipitated potassium dithiocarbazinate derivative is then collected by filtration using a Büchner funnel.
-
Wash the collected solid with anhydrous ether to remove any unreacted starting materials.
-
The resulting potassium salt is used in the next step without further purification.[4]
Step 2: Cyclization to this compound
-
Suspend the potassium salt (0.02 mol) in water (40 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.04 mol) to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the reaction mixture may change from yellow to green.[5]
-
Continue refluxing until the evolution of hydrogen sulfide gas ceases. The cessation of H₂S evolution can be checked using lead acetate paper (it will no longer turn black). This typically takes 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with cold water (30 mL).
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 5-6.
-
A white precipitate of this compound will form.
-
Collect the precipitate by filtration, wash it with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the purified product.[5]
-
Dry the final product in a desiccator.
Visualizations
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide (INH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class of fungicides. Triazoles are widely utilized in agriculture due to their broad-spectrum activity against a variety of fungal plant pathogens. The primary mechanism of action for triazole fungicides is the inhibition of ergosterol biosynthesis, an essential component of fungal cell membranes. This disruption leads to impaired fungal growth and development. This document provides detailed application notes and experimental protocols for the use of this compound as a fungicide in an agricultural chemistry context.
Mechanism of Action
Triazole fungicides, including this compound, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical in the ergosterol biosynthesis pathway, specifically catalyzing the removal of a methyl group from lanosterol. Inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell membrane. This disrupts membrane fluidity and function, ultimately inhibiting fungal growth.
Figure 1: Simplified signaling pathway of ergosterol biosynthesis inhibition by this compound.
Synthesis Protocol
A common method for the synthesis of this compound is from isonicotinic acid hydrazide and thiourea.
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filtering apparatus, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round bottom flask, combine isonicotinic acid hydrazide (1 equivalent) and thiourea (4 equivalents).
-
Heating: Heat the mixture at 170°C for a specified duration (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, dissolve the resulting solid in an aqueous solution of sodium hydroxide.
-
Precipitation: Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Antifungal Activity Data
| Fungal Pathogen | Compound | Assay Type | Efficacy Metric (unit) | Reference |
| Botrytis cinerea | 4-(benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives | Mycelial Growth Inhibition | MIC: Moderate to good inhibition | [1] |
| Candida albicans | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Broth Microdilution | MIC: 24 (µg/ml) | [1] |
| Aspergillus niger | 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Broth Microdilution | MIC: 32 (µg/ml) | [1] |
Note: The efficacy of the parent compound may vary, and it is crucial to perform dedicated antifungal susceptibility testing for this compound against specific target pathogens.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol describes the determination of the minimum inhibitory concentration (MIC) of this compound against filamentous fungal plant pathogens using the broth microdilution method.
Materials:
-
Pure this compound
-
Target fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile distilled water
Procedure:
-
Fungal Culture Preparation:
-
Culture the fungal pathogens on PDA plates at an appropriate temperature (e.g., 25°C) until sufficient growth is observed.
-
Prepare a spore suspension or mycelial fragment suspension by flooding the agar surface with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the suspension through sterile cheesecloth to remove large mycelial fragments.
-
Adjust the spore/fragment concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in PDB to achieve a range of desired test concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤1%) to avoid solvent toxicity.
-
-
Assay Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate dilution of the test compound to each well.
-
Include a positive control (a known effective fungicide) and a negative control (medium with DMSO but without the test compound).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
The final volume in each well will be 200 µL.
-
-
Incubation and Reading:
-
Seal the plates and incubate at the optimal growth temperature for the specific fungus in the dark.
-
After a suitable incubation period (e.g., 48-72 hours), visually assess fungal growth or measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
-
Figure 3: Workflow for in vitro antifungal susceptibility testing.
Concluding Remarks for Researchers
This compound represents a promising scaffold for the development of novel agricultural fungicides. The protocols and information provided herein offer a foundational framework for its synthesis, evaluation, and understanding of its mechanism of action. Further research should focus on obtaining comprehensive quantitative efficacy data against a broader range of agronomically important fungal pathogens, conducting field trials to assess its performance under real-world conditions, and investigating its environmental fate and toxicological profile. Such studies are essential for the potential registration and commercialization of this compound as a valuable tool in integrated pest management strategies.
References
Application Notes and Protocols: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol as a Ligand in the Synthesis of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating the versatile ligand, 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of significant interest due to its potential in the development of novel therapeutic agents and functional materials.
Introduction
This compound is a multidentate ligand capable of coordinating with a variety of metal ions through its nitrogen and sulfur atoms. The resulting metal complexes exhibit diverse structural geometries and possess a range of interesting biological activities, including antimicrobial and anticancer properties. The triazole moiety is a well-known pharmacophore, and its incorporation into metal complexes can enhance their therapeutic potential.[1][2][3] This document outlines the synthesis of the ligand and its metal complexes, their characterization, and protocols for evaluating their biological efficacy.
Synthesis Protocols
Synthesis of this compound (Ligand)
A common and effective method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide (isoniazid) with carbon disulfide in an alkaline medium.[2] While several synthetic routes exist[4], the following protocol is adapted from established procedures for similar triazole-thiols.[1][5]
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve isonicotinic acid hydrazide and an equimolar amount of KOH or NaOH in ethanol.
-
Slowly add a slight excess of carbon disulfide to the solution while stirring continuously.
-
Reflux the reaction mixture for 8-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the intermediate potassium/sodium dithiocarbazinate salt precipitates. This can be collected by filtration.
-
To cyclize the intermediate, reflux the salt in an aqueous or alcoholic solution of a base (e.g., NaOH) for 4-6 hours.
-
Cool the reaction mixture and acidify with dilute HCl to a pH of 5-6.
-
The white precipitate of this compound is collected by filtration, washed with cold water and diethyl ether, and then dried.
-
The product can be recrystallized from ethanol to obtain a pure compound.
General Protocol for the Synthesis of Metal Complexes
Metal complexes of this compound can be synthesized by reacting the ligand with various metal salts in a suitable solvent.[5][6] The molar ratio of metal to ligand is a critical parameter that influences the stoichiometry and geometry of the resulting complex. A 1:2 metal-to-ligand ratio is commonly employed.[5]
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂, CoCl₂)
-
Ethanol or Methanol
Procedure:
-
Dissolve the ligand in hot ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The reaction mixture is then refluxed for 2-4 hours.
-
The resulting colored precipitate is filtered, washed with hot ethanol, and dried in a desiccator over anhydrous CaCl₂.
-
The complexes can be recrystallized from a suitable solvent like DMF or DMSO if necessary.
Characterization Data
The synthesized ligand and its metal complexes can be characterized using various spectroscopic and analytical techniques. Below is a summary of expected data based on literature for the ligand and its analogues.[5][6]
Spectroscopic Data
| Technique | Ligand (Expected) | Metal Complex (Expected Changes) |
| FT-IR (cm⁻¹) | ν(N-H): ~3100-3000ν(S-H): ~2600-2550 (often weak)ν(C=N): ~1600ν(C=S): ~1250 | Disappearance or shift of ν(S-H) and ν(N-H) bands upon coordination.Shift in the ν(C=N) band.Appearance of new bands for ν(M-N) and ν(M-S) in the far-IR region (~500-300 cm⁻¹). |
| ¹H NMR (ppm, DMSO-d₆) | δ ~13.5-14.0 (s, 1H, SH)δ ~8.6-8.7 (d, 2H, Py-H)δ ~7.7-7.8 (d, 2H, Py-H)δ ~13.0-13.5 (s, 1H, NH) | Disappearance of the SH proton signal upon deprotonation and coordination.Shift in the chemical shifts of the pyridyl and NH protons. |
| ¹³C NMR (ppm, DMSO-d₆) | Signals for pyridyl and triazole carbons. | Shifts in the positions of the carbon signals, particularly those adjacent to the coordinating atoms. |
| UV-Vis (nm) | Absorption bands corresponding to π→π* and n→π* transitions. | Shift in ligand-based transitions.Appearance of new bands due to d-d transitions (for transition metals) or charge transfer bands. |
Physicochemical Data of Metal Complexes (Based on Analogues)
The following table summarizes typical data for metal complexes of a closely related ligand, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol.[5][6] Similar results can be expected for complexes of this compound.
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| Ni(II) | Tetrahedral | 3.5 - 4.0 | Low (non-electrolyte) |
| Cu(II) | Square Planar | 1.7 - 2.2 | Low (non-electrolyte) |
| Zn(II) | Tetrahedral | Diamagnetic | Low (non-electrolyte) |
| Cd(II) | Tetrahedral | Diamagnetic | Low (non-electrolyte) |
Potential Applications and Biological Activity Protocols
Metal complexes of triazole-thiol ligands are widely investigated for their potential as antimicrobial and anticancer agents.[1][3][7] The coordination of the metal ion can significantly enhance the biological activity of the free ligand.
Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized complexes can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism with medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
The in vitro anticancer activity of the complexes can be assessed against various cancer cell lines using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1]
-
Cell Lines: Use human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Cell Culture: Maintain the cell lines in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion
This compound is a promising ligand for the synthesis of metal complexes with potential applications in medicinal chemistry. The protocols outlined in this document provide a framework for the synthesis, characterization, and biological evaluation of these compounds. Further research, including detailed crystallographic studies and in vivo testing, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these novel metal complexes.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. mdpi.com [mdpi.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the triazole ring and the thiol group.[1][2][3] Accurate and comprehensive characterization of PTT is crucial for its application in drug design, coordination chemistry, and materials development. These application notes provide detailed protocols for various analytical techniques used to characterize PTT, along with expected quantitative data and workflow diagrams.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of PTT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [4][5]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature (295 K).
-
Use a standard pulse program for proton NMR.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Quantitative Data: NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) in DMSO-d₆ | Assignment |
| ¹H | 14.30 | s, 1H, SH |
| 9.33 | s, 1H, vinyl CH | |
| 8.74 | d, J=6.0 Hz, 2H, PyH | |
| 7.90 | d, J=6.2 Hz, 2H, PyH | |
| ¹³C | 163.2, 163.1 | C=S, C=N |
| 150.3, 150.2 | Py C | |
| 146.0 | Py C | |
| 136.9, 136.8, 136.7 | Py C | |
| 135.6, 133.5, 133.0, 131.3, 131.2 | Triazole C, Py C | |
| 129.9, 129.7, 129.6, 128.8, 127.9 | Py C | |
| 121.6, 121.5 | Py C |
Note: The provided data is a compilation from similar structures and may vary slightly based on experimental conditions.[6]
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy is used to identify the functional groups present in the PTT molecule.
Experimental Protocol: FT-IR and Raman Spectroscopy [4][5]
-
Sample Preparation (FT-IR):
-
Prepare a KBr pellet by mixing a small amount of PTT with dry potassium bromide powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR-IR), place the solid sample directly on the ATR crystal.[7]
-
-
Sample Preparation (Raman):
-
Place the solid PTT sample directly on the microscope stage of the Raman spectrometer.
-
-
Instrumentation:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer for IR analysis.
-
Use a laser Raman spectrophotometer for Raman analysis.
-
-
Data Acquisition:
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Record the Raman spectrum in a similar wavenumber range.
-
-
Data Processing: Process the spectra to identify the characteristic vibrational bands.
Quantitative Data: Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3100-3000 | C-H stretching (pyridine ring) | IR, Raman |
| ~2550 | S-H stretching | IR |
| ~1600-1400 | C=C and C=N stretching (aromatic rings) | IR, Raman |
| ~1250 | C=S stretching | IR |
Note: The thione-thiol tautomerism can be observed by the presence of both C=S and S-H bands.[8]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Visible Spectroscopy [4][5]
-
Sample Preparation: Prepare a dilute solution of PTT in a suitable solvent (e.g., DMSO or ethanol).
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum in the range of 200-400 nm.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax).
Quantitative Data: Electronic Absorption
| Solvent | λmax (nm) |
| DMSO | ~250-300 |
Note: The λmax can be influenced by the solvent and the tautomeric form present.[8]
Mass Spectrometry
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of PTT.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of PTT in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-TOF or Orbitrap.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated exact mass.
Quantitative Data: Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₇H₆N₄S |
| Exact Mass | 178.0313 |
| [M+H]⁺ (calculated) | 179.0386 |
| [M-H]⁻ (calculated) | 177.0240 |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of PTT and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC [11][12]
-
Sample Preparation: Dissolve a known concentration of PTT in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions (General):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with or without a buffer like formic acid or ammonium acetate).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where PTT has significant absorbance (determined from the UV-Vis spectrum).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Determine the retention time and peak area to assess purity and quantify the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of PTT, but its polarity may pose challenges.[13]
Experimental Protocol: GC-MS (Considerations)
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the thiol and amine groups may be necessary.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Chromatographic Conditions (General):
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure elution of the analyte.
-
Injection: Split or splitless injection depending on the concentration.
-
-
Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode to obtain fragmentation patterns for structural confirmation.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of PTT.
Experimental Protocol: TGA and DSC [14][15]
-
Sample Preparation: Place a small, accurately weighed amount of PTT (5-10 mg) into an appropriate sample pan (e.g., alumina or aluminum).
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
TGA Analysis:
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Monitor the change in mass as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample under a controlled atmosphere at a constant heating rate.
-
Monitor the heat flow to and from the sample to identify thermal events like melting and decomposition.
-
Expected Data:
-
Melting Point: Literature values report a melting point in the range of 308-313 °C.[16]
-
Decomposition Temperature: TGA will reveal the onset temperature of thermal decomposition.
Visualization of Workflows
Caption: General workflow for the synthesis and characterization of PTT.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1 H -1,2,4-triazole-3-thiol molecule: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. spectrabase.com [spectrabase.com]
- 8. ijsr.net [ijsr.net]
- 9. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C7H6N4S) [pubchemlite.lcsb.uni.lu]
- 11. calpaclab.com [calpaclab.com]
- 12. jk-sci.com [jk-sci.com]
- 13. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 14. jocpr.com [jocpr.com]
- 15. jocpr.com [jocpr.com]
- 16. This compound | CAS#:14910-06-6 | Chemsrc [chemsrc.com]
Application Notes and Protocols: Antimicrobial and Antifungal Activity of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of the antimicrobial and antifungal properties of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and its derivatives. The information compiled is intended to guide researchers in the fields of medicinal chemistry, microbiology, and drug development.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has spurred research into novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds, 1,2,4-triazole derivatives have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The this compound scaffold is of particular interest, combining the bioactivity of both the triazole and pyridine rings. These application notes provide a summary of the antimicrobial and antifungal efficacy of these derivatives and detailed protocols for their synthesis and biological evaluation.
Data Presentation: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of this compound derivatives are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the reported activities of various derivatives against a panel of pathogenic bacteria and fungi.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| 4a (4-Fluorobenzylideneamino) | - | - | - | - | [1] |
| 4b (4-Chlorobenzylideneamino) | - | - | - | - | [1] |
| 4c (4-Hydroxybenzylideneamino) | 16 | 20 | - | - | [1] |
| 4e (4-Bromobenzylideneamino) | - | - | 25 | 31 | [1] |
| 4f (4-Nitrobenzylideneamino) | - | - | - | - | [1] |
| Standard Drug (Ciprofloxacin) | ~1 | ~0.5 | ~0.25 | ~0.5 | General Knowledge |
Note: "-" indicates data not reported or poor activity.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 4a (4-Fluorobenzylideneamino) | - | - | [1] |
| 4b (4-Chlorobenzylideneamino) | - | - | [1] |
| 4c (4-Hydroxybenzylideneamino) | - | - | [1] |
| 4e (4-Bromobenzylideneamino) | 24 | 32 | [1] |
| 4f (4-Nitrobenzylideneamino) | - | - | [1] |
| Standard Drug (Fluconazole) | ~0.25-1 | ~16-64 | General Knowledge |
Note: "-" indicates data not reported or poor activity.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the parent compound, this compound, and for the subsequent antimicrobial and antifungal screening.
Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound starting from isonicotinic acid hydrazide.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Step 1: Synthesis of Potassium 2-(isonicotinoyl)hydrazine-1-carbodithioate:
-
Dissolve isonicotinic acid hydrazide (0.1 mol) in a solution of potassium hydroxide (0.15 mol) in ethanol (100 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.
-
Continue stirring for 8-12 hours at room temperature.
-
Filter the precipitated potassium salt, wash with cold ethanol, and dry.
-
-
Step 2: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
-
Reflux a mixture of the potassium salt from Step 1 (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 4-6 hours.
-
During the reaction, hydrogen sulfide gas will be evolved (ensure proper ventilation).
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
-
Step 3: Synthesis of this compound (Deamination):
-
The 4-amino group can be removed through various deamination methods, a common one being diazotization followed by reduction.
-
Dissolve the product from Step 2 in a suitable acidic medium.
-
Treat with a solution of sodium nitrite at low temperature (0-5°C).
-
The resulting diazonium salt is then reduced (e.g., with hypophosphorous acid) to yield the final product.
-
Purify the product by recrystallization.
-
Note: For the synthesis of derivatives, such as the Schiff bases listed in the data tables, the 4-amino group of the intermediate from Step 2 is reacted with various aromatic aldehydes.[1]
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used for the preliminary screening of the antimicrobial activity of the synthesized compounds.[2][3]
Materials:
-
Synthesized compounds
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Test microorganisms (bacterial and fungal strains)
Procedure:
-
Preparation of Inoculum:
-
Prepare a fresh overnight culture of the test microorganism in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Preparation:
-
Pour molten, sterile MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Spread a lawn of the prepared microbial inoculum evenly over the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Sample Addition:
-
Aseptically punch wells (6 mm in diameter) into the inoculated agar plates using a sterile cork borer.
-
Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each test solution and the standard drug solution into separate wells.
-
Add the same volume of DMSO to one well as a negative control.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 24 hours.
-
Incubate the fungal plates at 28°C for 48-72 hours.
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to quantify the antimicrobial activity of the compounds.[4][5]
Materials:
-
Synthesized compounds
-
Standard antimicrobial drug
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Micropipettes
-
Incubator
-
Test microorganisms
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and standard drug in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Prepare a suspension of the test microorganism and adjust its concentration to approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum only) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
-
Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows and the proposed mechanism of action.
Caption: Synthetic pathway for this compound.
Caption: Workflow for antimicrobial and antifungal screening.
Caption: Proposed mechanism of antifungal action for triazole derivatives.[6][7][8]
References
- 1. connectjournals.com [connectjournals.com]
- 2. botanyjournals.com [botanyjournals.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Studies of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (PYT) as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical methodologies used to evaluate the corrosion inhibition performance of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (PYT) on mild steel in acidic environments. The protocols detailed below are based on established electrochemical techniques and data from studies on PYT and structurally similar triazole derivatives.
Introduction
Corrosion is a significant challenge in numerous industrial applications. The use of organic inhibitors is a primary method for protecting metals, such as mild steel, from corrosive degradation. This compound (PYT) is a heterocyclic compound containing nitrogen, sulfur, and a pyridine ring, which are known to be effective functional groups for corrosion inhibition. These heteroatoms can readily adsorb onto the metal surface, forming a protective film that impedes the corrosive process. This document outlines the experimental procedures for quantifying the inhibition efficiency of PYT using potentiodynamic polarization and electrochemical impedance spectroscopy.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from electrochemical studies of a structurally similar compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol, on mild steel in a 1 M HCl solution. This data serves as a strong proxy for the expected performance of PYT.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0) | -475 | 550 | - |
| 0.1 | -460 | 110 | 80.0 |
| 0.2 | -452 | 75 | 86.4 |
| 0.3 | -445 | 50 | 90.9 |
| 0.4 | -438 | 35 | 93.6 |
| 0.5 | -430 | 25 | 95.5 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 50 | 150 | - |
| 0.1 | 250 | 80 | 80.0 |
| 0.2 | 400 | 65 | 87.5 |
| 0.3 | 600 | 50 | 91.7 |
| 0.4 | 850 | 40 | 94.1 |
| 0.5 | 1100 | 30 | 95.5 |
Note: Data is representative of studies on structurally similar compounds and may vary based on specific experimental conditions.
Experimental Protocols
Material and Solution Preparation
Protocol 1: Mild Steel Specimen Preparation
-
Cutting: Cut mild steel specimens into coupons of appropriate dimensions (e.g., 1 cm x 1 cm x 0.1 cm).
-
Polishing: Mechanically polish the surface of the mild steel coupons using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 240, 400, 600, 800, 1000, and 1200 grit).
-
Rinsing: Rinse the polished coupons thoroughly with double-distilled water.
-
Degreasing: Degrease the specimens by immersing them in acetone and sonicating for 5-10 minutes.
-
Drying: Dry the coupons using a stream of warm air.
-
Storage: Store the prepared specimens in a desiccator until use.
Protocol 2: Corrosive Medium and Inhibitor Solution Preparation
-
Corrosive Medium: Prepare a 1 M Hydrochloric acid (HCl) solution by diluting concentrated HCl (e.g., 37%) with double-distilled water.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound (PYT) of a desired high concentration (e.g., 10 mM) in the 1 M HCl solution.
-
Test Solutions: Prepare a series of test solutions with varying concentrations of PYT (e.g., 0.1, 0.2, 0.3, 0.4, and 0.5 mM) by serial dilution of the stock solution with the 1 M HCl.
Electrochemical Measurements
Protocol 3: Potentiodynamic Polarization (PDP)
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. Use the prepared mild steel coupon as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
-
Stabilization: Immerse the electrodes in the test solution (1 M HCl with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize for a predetermined period (e.g., 30-60 minutes).
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: Use the same three-electrode setup as in the PDP measurements.
-
Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: Analyze the resulting Nyquist and Bode plots. The charge transfer resistance (Rct) can be determined from the diameter of the semicircle in the Nyquist plot. Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 The double-layer capacitance (Cdl) can also be determined from the EIS data.
Visualizations
Caption: Workflow for Electrochemical Corrosion Inhibition Studies.
Caption: Proposed Corrosion Inhibition Mechanism of PYT.
Application Notes and Protocols for the Functionalization of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development. The presence of a reactive thiol group allows for a variety of functionalization reactions, leading to a diverse range of derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the key functionalization reactions of the thiol group in this compound, along with its synthesis. The protocols are designed to be a practical guide for researchers in the field.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[1]
-
Antimicrobial and Antifungal Activity: Functionalization of the thiol group has led to the development of potent antibacterial and antifungal agents. These compounds often exhibit activity against a range of pathogenic strains.[2][3][4]
-
Anticancer Activity: Certain derivatives have shown promising cytotoxic activity against various cancer cell lines. The triazole core is a key pharmacophore in several established anticancer drugs.[1]
-
Anti-inflammatory Activity: Modification of the triazole scaffold has resulted in compounds with significant anti-inflammatory properties.[1]
-
Antimycobacterial Activity: Hydrazone-tethered derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing potential for the development of new anti-TB drugs.
Synthesis of the Starting Material
The foundational step for any functionalization is the synthesis of the starting material, this compound. A common and effective method involves the cyclization of isonicotinic acid hydrazide.[1]
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis from isonicotinic acid hydrazide and carbon disulfide.
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of the target compound.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (50 mL).
-
To this solution, add isonicotinic acid hydrazide (0.01 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with constant stirring.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
Reflux the reaction mixture for 4-6 hours until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Concentrate the reaction mixture by evaporating the solvent under reduced pressure.
-
Dissolve the resulting solid in water and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Functionalization of the Thiol Group
The thiol group of this compound is a key site for derivatization. The following protocols detail common and useful functionalization reactions.
Protocol 2: S-Alkylation with Phenacyl Bromides
This reaction introduces a keto-ethyl-thioether side chain, which can be a precursor for further modifications or a pharmacophore in its own right.[1]
Workflow for S-Alkylation with Phenacyl Bromides
Caption: General workflow for the S-alkylation reaction.
Materials:
-
This compound
-
Substituted phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one)
-
Sodium hydroxide (NaOH)
-
Ethanol or water
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (0.01 mol in 20 mL of water).
-
In a separate flask, dissolve the substituted phenacyl bromide (0.01 mol) in ethanol (20 mL).
-
Add the ethanolic solution of the phenacyl bromide dropwise to the triazole solution with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours.
-
The resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure S-alkylated product.
| Substituent (R) on Phenacyl Bromide | Product Yield (%) | Melting Point (°C) | Reference |
| H | 85 | 198-200 | [1] |
| 4-Cl | 90 | 210-212 | [1] |
| 4-Br | 88 | 218-220 | [1] |
| 4-NO₂ | 82 | 225-227 | [1] |
Protocol 3: Formation of Thiazolo[3,2-b][1][3][5]triazoles
This one-pot reaction leads to the formation of a fused bicyclic system, which is a common scaffold in many biologically active molecules.[1]
Workflow for Thiazolo[3,2-b][1][3][5]triazole Formation
Caption: One-pot synthesis of thiazolo[3,2-b][1][3][5]triazoles.
Materials:
-
This compound
-
Monochloroacetic acid
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (0.01 mol), monochloroacetic acid (0.01 mol), the appropriate aromatic aldehyde (0.01 mol), and anhydrous sodium acetate (0.02 mol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL) is prepared.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The solid that separates out is filtered, washed thoroughly with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure thiazolo[3,2-b][1][3][5]triazole derivative.
| Aromatic Aldehyde Substituent | Product Yield (%) | Melting Point (°C) | Reference |
| H | 73 | 245-247 | [1] |
| 4-Cl | 70 | 260-262 | [1] |
| 4-OCH₃ | 68 | 230-232 | [1] |
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
Table of Spectroscopic Data for Selected Derivatives:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |
| This compound | 13.90 (br. s, 2H, NH), 8.67 (d, 2H), 7.79 (d, 2H) | 167.5 (C=S), 150.2, 148.9, 133.0, 120.0 | 179.0 (M+H)⁺ |
| 1-Phenyl-2-((5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one | 8.70 (d, 2H), 8.05 (m, 2H), 7.80 (d, 2H), 7.60 (m, 3H), 4.80 (s, 2H, SCH₂) | 192.1 (C=O), 165.2, 150.5, 149.8, 136.2, 133.8, 129.0, 128.5, 121.0, 40.5 (SCH₂) | 297.1 (M+H)⁺ |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.
Conclusion
The functionalization of the thiol group in this compound provides a powerful platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols provided herein offer a starting point for the exploration of the chemical space around this versatile scaffold. Researchers are encouraged to adapt and optimize these methods to generate new chemical entities for biological evaluation.
References
The Role of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol as a versatile intermediate in pharmaceutical development. Its unique heterocyclic structure serves as a key building block for synthesizing a diverse range of bioactive molecules, particularly in the fields of antimicrobial and anticancer research.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring attached to a 1,2,4-triazole-3-thiol core. This scaffold is of significant interest in medicinal chemistry due to the triazole moiety's ability to engage in various biological interactions and the thiol group's reactivity, which allows for a wide array of chemical modifications. Derivatives of this intermediate have demonstrated potent antimicrobial and anticancer activities, making it a valuable starting material for the discovery of novel therapeutic agents.
Application Notes
The primary application of this compound in pharmaceutical development is as a scaffold for the synthesis of compounds with potential therapeutic value. The thiol group is a key reactive site, enabling the introduction of various substituents through S-alkylation, leading to the formation of thioethers. Additionally, when the core is modified to include an amino group (4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol), it can be used to synthesize Schiff bases. These derivatives have been explored for a range of biological activities.
Antimicrobial Applications
Derivatives of this compound have shown promising activity against a spectrum of microbial pathogens. The introduction of different aromatic and heterocyclic moieties through the formation of Schiff bases or thioether linkages can modulate the antimicrobial potency and spectrum.
Anticancer Applications
The 1,2,4-triazole core is a well-known pharmacophore in several approved anticancer drugs.[1] S-substituted derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these derivatives is thought to involve the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or the modulation of tumor suppressor proteins like p53.[2]
Quantitative Data Summary
The following tables summarize the yields and biological activities of representative derivatives synthesized from this compound and its amino-analogue.
Table 1: Synthesis Yields of this compound and its Derivatives
| Compound | Synthesis Method | Yield (%) | Reference |
| This compound | From Isonicotinic acid hydrazide and thiourea | 93.6% | [3] |
| Schiff Bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Condensation with various aldehydes | 53-95% | [4] |
| S-substituted thioether derivatives | Reaction with substituted benzyl halides | Moderate to good | [5] |
Table 2: Antimicrobial Activity of Schiff Base Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| RO4 (4-methoxyphenyl derivative) | Candida albicans | 62.5 | [4] |
| Schiff bases of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Staphylococcus epidermidis | 9 |
Table 3: Anticancer Activity of S-Substituted Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [5][6] |
| Compound 6h | A549, U87, HL60 | 3.854, 4.151, 17.522 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the core intermediate from isonicotinic acid hydrazide and thiourea.[3]
Materials:
-
Isonicotinic acid hydrazide
-
Thiourea
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification if needed)
Procedure:
-
A mixture of isonicotinic acid hydrazide (0.015 mol) and thiourea (0.06 mol) is heated at 170 °C.
-
After the initial reaction, the mixture is treated with a solution of sodium hydroxide.
-
The reaction mixture is then cooled, and the pH is adjusted to precipitate the product.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.
Characterization:
-
Melting Point: 350 °C[3]
-
IR (cm⁻¹): 3195 (NH), 1610 (C=N), 1272 (C=S)[3]
-
¹H NMR (DMSO-d₆, δ, ppm): 7.79 (d, 2H), 8.67 (d, 2H), 13.90 (br. s, 2H, NH)[3]
Protocol 2: Synthesis of Antimicrobial Schiff Bases
This protocol outlines the general procedure for synthesizing Schiff bases from 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol.[4][7]
Materials:
-
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in anhydrous ethanol by heating in a round-bottom flask.
-
To the clear solution, add a molar equivalent of the desired substituted aldehyde.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent like ethanol.
Protocol 3: Synthesis of Anticancer S-Substituted Derivatives (Thioethers)
This protocol describes the synthesis of S-substituted derivatives by reacting this compound with substituted benzyl halides.[5]
Materials:
-
This compound
-
Substituted benzyl halide (e.g., 4-bromobenzyl bromide)
-
Ethanol
-
Potassium hydroxide or sodium hydroxide
Procedure:
-
Dissolve this compound in an ethanolic solution of potassium hydroxide or sodium hydroxide.
-
To this solution, add an equimolar amount of the substituted benzyl halide.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-cold water to precipitate the crude product.
-
Filter the solid, wash it with water, and recrystallize from a suitable solvent to obtain the pure S-substituted derivative.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Derivatives of 1,2,4-triazole have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8] The EGFR signaling pathway is a complex cascade of events initiated by the binding of a ligand, such as EGF, to the receptor, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling molecules like Ras, which in turn activates the MAPK pathway, ultimately promoting cell growth and proliferation.[9][10]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. nepjol.info [nepjol.info]
- 8. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Synthesis of Thiazolo[3,2-b]triazoles from 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiazolo[3,2-b]triazole derivatives, a class of heterocyclic compounds with significant therapeutic potential, starting from 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol. These compounds are of particular interest due to their reported anti-inflammatory and antimicrobial activities.
Introduction
Thiazolo[3,2-b][1][2][3]triazoles are a fused heterocyclic system that has garnered considerable attention in medicinal chemistry. The unique structural arrangement of the fused thiazole and triazole rings imparts a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer activities. The synthesis of derivatives bearing a pyridinyl moiety is a promising strategy for the development of novel therapeutic agents. This protocol focuses on the synthesis of 6-aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazoles via a one-pot condensation reaction.
Synthetic Workflow
The overall synthetic strategy involves two key stages: first, the synthesis of the starting material, 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol, from isonicotinic acid hydrazide; and second, the one-pot synthesis of the target thiazolo[3,2-b]triazole derivatives through the reaction of the triazole-thiol with various α-haloacetophenones.
Caption: Synthetic workflow for the preparation of thiazolo[3,2-b]triazoles.
Experimental Protocols
Protocol 1: Synthesis of 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol
This protocol details the synthesis of the key starting material from isonicotinic acid hydrazide.
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80%)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of Potassium 3-isonicotinoyldithiocarbazinate:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add isonicotinic acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.1 mol) dropwise with constant stirring.
-
Continue stirring for 12-16 hours at room temperature.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry.
-
-
Cyclization to 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol:
-
Suspend the potassium 3-isonicotinoyldithiocarbazinate (0.05 mol) in water (50 mL).
-
Add hydrazine hydrate (80%, 0.1 mol) to the suspension.
-
Reflux the mixture for 6-8 hours, during which the color of the solution may change and evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol.
-
Expected Yield: 75-85%
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, δ ppm): 13.5-14.5 (br s, 1H, SH), 8.7-8.8 (m, 2H, Py-H), 7.7-7.8 (m, 2H, Py-H).
-
¹³C NMR (DMSO-d₆, δ ppm): ~167 (C=S), ~150 (C-5 of triazole), ~145 (C-pyridine), ~121 (C-pyridine).
-
Mass Spectrometry (m/z): [M+H]⁺ expected at 179.04.
Protocol 2: One-Pot Synthesis of 6-Aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazoles
This protocol describes a convenient one-pot synthesis of the target compounds from 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol and various α-haloacetophenones.
Materials:
-
5-(pyridin-4-yl)-1,2,4-triazole-3-thiol
-
Substituted α-bromoacetophenones (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one, 2-bromo-1-(4-methoxyphenyl)ethan-1-one, etc.)
-
Anhydrous ethanol
Procedure:
-
To a solution of 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol (1 mmol) in anhydrous ethanol (20 mL), add the respective substituted α-bromoacetophenone (1 mmol).
-
Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure 6-aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazole.
Data Presentation: Synthesis of 6-Aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazoles
| Compound ID | Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) |
| 1a | Phenyl | 85 | 230-232 |
| 1b | 4-Chlorophenyl | 90 | 265-267 |
| 1c | 4-Methoxyphenyl | 82 | 240-242 |
| 1d | 4-Nitrophenyl | 88 | 280-282 |
Characterization Data for a Representative Compound: 6-(4-Chlorophenyl)-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazole (1b)
-
¹H NMR (DMSO-d₆, δ ppm): 8.75 (d, J = 6.0 Hz, 2H, Py-H), 8.15 (s, 1H, H-5 of thiazole), 7.90 (d, J = 6.0 Hz, 2H, Py-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H).
-
¹³C NMR (DMSO-d₆, δ ppm): 165.2, 151.0, 150.5, 145.8, 138.5, 133.0, 131.2, 129.5, 128.9, 121.8, 110.5.
-
Mass Spectrometry (m/z): [M+H]⁺ calculated for C₁₅H₉ClN₄S: 313.03; found: 313.1.
Application Notes: Biological Activity
Derivatives of the thiazolo[3,2-b]triazole scaffold have demonstrated significant anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit (commercially available)
-
Synthesized thiazolo[3,2-b]triazole compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.
-
Follow the instructions provided with the commercial colorimetric COX inhibitor screening assay kit. Typically, the assay involves the following steps:
-
Add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at room temperature.
-
Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Quantitative Data: In Vitro Anti-inflammatory Activity of Analogous Thiazolo[3,2-b]triazoles
While specific IC₅₀ values for 6-aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazoles are not extensively reported in the readily available literature, the following table presents data for analogous thiazolo[3,2-b]triazole derivatives to provide a reference for expected activity.
| Compound Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Thiazolo[3,2-b]triazole Derivative A | >100 | 8.5 | >11.7 |
| Thiazolo[3,2-b]triazole Derivative B | 15.2 | 0.25 | 60.8 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
Note: The data presented is for illustrative purposes and is based on published results for structurally related compounds. The actual activity of the synthesized pyridin-4-yl derivatives should be determined experimentally.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel thiazolo[3,2-b]triazole derivatives. The one-pot synthetic method offers an efficient route to a variety of 6-aryl-2-(pyridin-4-yl)thiazolo[3,2-b][1][2][3]triazoles. The in vitro anti-inflammatory assay protocol allows for the assessment of their potential as COX inhibitors, a key mechanism for anti-inflammatory drugs. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes start from isonicotinic acid hydrazide:
-
One-Step Cyclization: Direct reaction of isonicotinic acid hydrazide with thiourea at elevated temperatures, followed by basification.
-
Two-Step via Oxadiazole Intermediate: Reaction of isonicotinic acid hydrazide with carbon disulfide in a basic medium to form a 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol intermediate, which is then treated with hydrazine hydrate to yield the desired triazole-thiol.[1]
Q2: What is a typical high-yield protocol for the one-step synthesis?
A2: A reported high-yield method involves heating a mixture of isonicotinic acid hydrazide and thiourea at 170°C, followed by treatment with sodium hydroxide. This method has been reported to achieve a yield of up to 93.6%.
Q3: What are the advantages of the two-step synthesis via the oxadiazole intermediate?
A3: The two-step method can sometimes offer better control over the reaction and may result in a purer final product, potentially reducing the need for extensive purification. The intermediate is stable and can be isolated and purified before conversion to the final product.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis is a modern approach that can significantly reduce reaction times and, in some cases, improve yields for the synthesis of 1,2,4-triazole derivatives.
Q5: What are the key safety precautions to take during this synthesis?
A5: When working with reagents like hydrazine hydrate, which is highly toxic and corrosive, and carbon disulfide, which is highly flammable and toxic, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Low Product Yield
Issue: The final yield of this compound is lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase Reaction Time: Extend the reflux or heating time. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase Reaction Temperature: Gradually increase the temperature, but be cautious of potential side reactions or decomposition. For the one-step method, ensure the temperature reaches and is maintained at 170°C. |
| Suboptimal Base | - Choice of Base: While NaOH is commonly used, consider using KOH as it is also effective for this type of cyclization.- Base Concentration: Ensure the correct concentration of the base is used for the cyclization step. |
| Inefficient Cyclization | - pH Adjustment: After the initial reaction, ensure the pH is appropriately adjusted to facilitate the cyclization. For the cyclization of thiosemicarbazide precursors, an alkaline medium is generally required. |
| Loss during Work-up/Purification | - Precipitation pH: Carefully adjust the pH during precipitation of the product. The product is amphoteric and will be soluble in strongly acidic or basic solutions.- Recrystallization Solvent: The choice of solvent for recrystallization is critical. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Ethanol or aqueous ethanol is often a good starting point. |
| Side Reactions | - Formation of 1,3,4-Thiadiazole Isomer: This is a common side reaction. Optimization of reaction conditions (temperature, base) can favor the formation of the desired 1,2,4-triazole. |
Product Purity Issues
Issue: The final product is impure, as indicated by TLC, melting point, or spectroscopic analysis.
| Possible Cause | Troubleshooting Suggestion |
| Unreacted Starting Materials | - Purification: Recrystallization is the most common method for removing unreacted starting materials. A basic wash can help remove acidic starting materials or byproducts.- Reaction Monitoring: Use TLC to monitor the reaction until the starting materials are consumed. |
| Formation of Side Products | - 1,3,4-Thiadiazole Impurity: This isomer can be difficult to separate. Careful recrystallization, possibly using a different solvent system, may be effective. Column chromatography can also be employed, though it may be challenging due to the polarity of the compound.- Oxidized Product (Disulfide): The thiol group can be oxidized to a disulfide. Store the final product under an inert atmosphere and avoid prolonged exposure to air during purification. |
| Incorrect pH during Precipitation | - Controlled Precipitation: Precipitate the product slowly by dropwise addition of acid to a basic solution of the product. This can help in obtaining a more crystalline and purer product. |
Experimental Protocols
Protocol 1: One-Step Synthesis from Isonicotinic Acid Hydrazide and Thiourea
Materials:
-
Isonicotinic acid hydrazide
-
Thiourea
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Ethanol for recrystallization
Procedure:
-
Thoroughly mix isonicotinic acid hydrazide (1 eq.) and thiourea (4 eq.) in a round-bottom flask.
-
Heat the mixture in an oil bath at 170°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to a pH of 5-6 to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Two-Step Synthesis via Oxadiazole Intermediate
Step 1: Synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol
-
Dissolve isonicotinic acid hydrazide (1 eq.) in ethanol.
-
Add potassium hydroxide (1 eq.) to the solution and stir until dissolved.
-
Add carbon disulfide (1.2 eq.) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute HCl to precipitate the oxadiazole intermediate.
-
Filter, wash with water, and dry the intermediate.
Step 2: Synthesis of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
-
Reflux a mixture of the 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol intermediate (1 eq.) and hydrazine hydrate (excess) in ethanol for 12 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Adjust the pH with aqueous HCl to 1-2 to precipitate the product.[2]
-
Stir at room temperature for 30 minutes, then filter the precipitate.[2]
-
Recrystallize from ethanol to obtain the pure product.
Data Presentation
Table 1: Comparison of Reported Yields for Similar Triazole-Thiol Syntheses
| Starting Materials | Base/Solvent | Conditions | Yield | Reference Compound |
| Isonicotinic acid hydrazide, Thiourea | NaOH (aq) | 170°C, then reflux | 93.6% | This compound |
| 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol, Hydrazine hydrate | Ethanol | Reflux, 12h | 78% | 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol[2] |
| 1,4-disubstituted thiosemicarbazides | 10% NaOH (aq) | 60°C, 4h | 70-99% | Various 1,2,4-triazole-3-thiones[3] |
| Isonicotinic acid hydrazide, Ammonium thiocyanate | Acetic Acid | - | - | 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione[4] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol Purification
This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, a critical intermediate for researchers in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities largely depend on the synthetic route. However, they often include unreacted starting materials such as isoniazid and carbon disulfide, as well as side products like the corresponding oxadiazole or thiadiazole isomers. Incomplete cyclization can also lead to thiosemicarbazide intermediates remaining in the crude product.
Q2: My purified product has a low melting point and a broad melting range. What could be the issue?
A2: A low and broad melting point typically indicates the presence of impurities. The reported melting point for pure this compound is in the range of 308-313 °C. Residual solvents or the presence of the common impurities mentioned in Q1 can cause this. Further purification by recrystallization or column chromatography is recommended.
Q3: The compound is a white to cream-colored powder. My product is yellow or brown. Is this a problem?
A3: While the pure compound is typically white to cream, a yellowish or brownish tint can indicate the presence of oxidized impurities or residual starting materials. Discoloration can sometimes be removed by treating a solution of the crude product with activated charcoal during the recrystallization process.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from light and strong oxidizing agents.
Troubleshooting Purification Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a solvent mixture (e.g., ethanol/water) to decrease solubility at cold temperatures.- Ensure the minimum amount of hot solvent is used to dissolve the crude product.- Cool the solution slowly to allow for maximum crystal formation. |
| Oily precipitate instead of crystals | The compound is precipitating too quickly from a supersaturated solution, or impurities are inhibiting crystallization. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small seed crystal of pure product to induce crystallization.- Try a different recrystallization solvent. |
| Product does not dissolve in common organic solvents for chromatography. | The compound has low solubility in non-polar to moderately polar solvents. | - The compound is soluble in pyridine.[1][2] While not ideal for chromatography, this indicates that highly polar solvents are needed.- Consider using a solvent system with Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for sample loading, though this can complicate solvent removal.- A reverse-phase chromatography approach might be more suitable. |
| Poor separation during column chromatography | The chosen eluent system is not providing adequate separation of the product from impurities. | - If using normal phase (e.g., silica gel), increase the polarity of the eluent gradually (e.g., start with dichloromethane and slowly add methanol).- For highly polar compounds, consider using a different stationary phase like alumina.- Thin Layer Chromatography (TLC) should be used to test various solvent systems before running the column. |
| Product remains in the aqueous layer during acid-base extraction. | Incorrect pH adjustment. The compound is amphoteric. | - To precipitate the compound from a basic solution, carefully acidify with an acid like HCl to a pH of around 5-6.- To precipitate from an acidic solution, carefully add a base like NaOH to reach a similar pH range.- Use pH paper to monitor the neutralization process closely. |
Experimental Protocols
Recrystallization
This is the most common and often most effective method for purifying this compound.
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Recrystallization from Aqueous Ethanol
For instances where the compound is too soluble in pure ethanol, an aqueous ethanol mixture can be used.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry.
Acid-Base Extraction
This technique is useful for removing acidic or basic impurities. This compound is amphoteric and can be solubilized in both acidic and basic aqueous solutions.
-
Dissolve the crude product in an appropriate organic solvent in a separatory funnel.
-
Extract with an aqueous base (e.g., 1M NaOH) to remove acidic impurities and dissolve the desired product. The basic impurities will remain in the organic layer.
-
Separate the aqueous layer containing the sodium salt of the product.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any remaining neutral or basic impurities.
-
Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of approximately 5-6 to precipitate the purified product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Column Chromatography
Due to the polar nature of the compound, a polar stationary phase and a polar eluent are typically required.
Stationary Phase: Silica gel or Alumina
Eluent Systems (to be optimized with TLC):
-
Dichloromethane/Methanol mixtures (e.g., 9:1 to 8:2 v/v)
-
Ethyl acetate/Methanol mixtures
-
Chloroform/Methanol mixtures
General Procedure:
-
Prepare a slurry of the stationary phase in the initial, less polar eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a highly polar solvent (like DMF or DMSO) or adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualized Workflows
References
Common side reactions during the synthesis of 1,2,4-triazole-3-thiones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole-3-thiones.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1,2,4-triazole-3-thiones?
A1: The most prevalent and established method for synthesizing 1,2,4-triazole-3-thiones is the intramolecular cyclization of acylthiosemicarbazide precursors.[1][2][3] This reaction is typically carried out in a basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the desired product. The general synthetic pathway involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the acylthiosemicarbazide intermediate, which is then cyclized.[3]
Q2: I obtained a product, but I'm not sure if it's the desired 1,2,4-triazole-3-thione or a side product. What is the most likely side product?
A2: The most common side product in the synthesis of 1,2,4-triazole-3-thiones is the isomeric 1,3,4-thiadiazole derivative. The formation of this byproduct is highly dependent on the reaction conditions, particularly the pH of the medium.
Q3: How can I control the reaction to favor the formation of the 1,2,4-triazole-3-thione over the 1,3,4-thiadiazole?
A3: To selectively synthesize the 1,2,4-triazole-3-thione, it is crucial to perform the cyclization of the acylthiosemicarbazide intermediate in a basic (alkaline) medium.[4][5] Conversely, acidic conditions favor the formation of the 1,3,4-thiadiazole isomer. Therefore, careful control of the pH is the primary method for directing the reaction towards the desired product.
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields in 1,2,4-triazole-3-thione synthesis can stem from several factors:
-
Substituent Effects: Bulky or sterically hindering substituents on the starting materials can impede the cyclization reaction, leading to lower yields.[2][6]
-
Incomplete Reaction: The reaction time or temperature may be insufficient for complete cyclization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Side Reactions: As discussed, the formation of the 1,3,4-thiadiazole side product, especially if the reaction medium is not sufficiently basic, will reduce the yield of the desired product.
-
Hydrolysis of Starting Materials: Prolonged exposure to harsh basic or acidic conditions can lead to the hydrolysis of the acylthiosemicarbazide intermediate or the starting thiosemicarbazide.
-
Purification Losses: Significant loss of product can occur during the workup and purification steps. Ensure proper pH adjustment during precipitation and choose an appropriate recrystallization solvent to minimize losses.
To improve the yield, optimize the reaction conditions such as base concentration, temperature, and reaction time. For starting materials with bulky substituents, a higher temperature or longer reaction time may be necessary.
Q5: What are the recommended methods for purifying the final 1,2,4-triazole-3-thione product?
A5: The most common method for purifying 1,2,4-triazole-3-thiones is recrystallization.[7] Ethanol or a mixture of ethanol and water is frequently used as the recrystallization solvent. The purity of the compound can be checked by TLC and its structure confirmed by spectroscopic methods such as IR, NMR (¹H and ¹³C), and mass spectrometry.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reaction conditions are not optimal (temperature too low, reaction time too short). | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC. |
| The basicity of the medium is insufficient for cyclization. | Increase the concentration of the base (e.g., from 2% to 8% NaOH solution). | |
| Starting materials are impure or have degraded. | Check the purity of the starting materials (acylthiosemicarbazide) before starting the reaction. | |
| Presence of a Major Impurity | Formation of the 1,3,4-thiadiazole isomer due to acidic or neutral conditions. | Ensure the reaction is carried out in a distinctly alkaline medium (e.g., aqueous NaOH or KOH). Avoid any localized acidic conditions during the reaction. |
| Unreacted starting material (acylthiosemicarbazide). | Increase reaction time or temperature to drive the cyclization to completion. | |
| Difficulty in Product Precipitation | The pH of the solution is not optimal for precipitation after cyclization. | Carefully adjust the pH with a suitable acid (e.g., HCl) to the isoelectric point of the product to ensure maximum precipitation. |
| The product is highly soluble in the reaction mixture. | Cool the reaction mixture in an ice bath to reduce solubility. If the product is still soluble, consider extraction with an appropriate organic solvent after neutralization. | |
| Product is an Oily Substance Instead of a Solid | The product may be impure or has a low melting point. | Attempt to purify a small sample by column chromatography to isolate the pure compound. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
General Procedure for the Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones
This protocol describes a general method for the synthesis of 1,2,4-triazole-3-thiones from an acylthiosemicarbazide intermediate.
Step 1: Synthesis of 1-Acyl-4-arylthiosemicarbazide Intermediate
-
Dissolve the appropriate acid hydrazide in a suitable solvent such as ethanol or benzene.
-
Add an equimolar amount of the corresponding aryl isothiocyanate.
-
Reflux the reaction mixture for an appropriate time (typically 4-8 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash with cold ethanol, and dry to obtain the 1-acyl-4-arylthiosemicarbazide.
Step 2: Cyclization to 4,5-Disubstituted-1,2,4-triazole-3-thione
-
Suspend the synthesized 1-acyl-4-arylthiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 8-10% w/v).[3]
-
Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the sodium salt of the triazole is formed.
-
Monitor the completion of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The 1,2,4-triazole-3-thione will precipitate out as a solid.
-
Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-disubstituted-1,2,4-triazole-3-thione.[7]
Reaction Pathways and Side Reactions
The following diagrams illustrate the key reaction pathways involved in the synthesis of 1,2,4-triazole-3-thiones and the common side reaction leading to the formation of 1,3,4-thiadiazoles.
Caption: Synthetic pathways for 1,2,4-triazole-3-thiones.
Caption: Experimental workflow for 1,2,4-triazole-3-thione synthesis.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability and storage conditions for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. Here you will find frequently asked questions (FAQs) and troubleshooting guides to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry place, away from direct light. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the thiol group. Long-term storage at low temperatures (2-8°C or -20°C) is recommended, especially for solutions.
Q2: What is the appearance and solubility of this compound?
A2: this compound is typically a powder.[1] It has a melting point in the range of 308-313 °C.[1] It is soluble in pyridine at a concentration of 10%.[1]
Q3: What are the known tautomeric forms of this compound?
A3: this compound can exist in a tautomeric equilibrium between the thiol and thione forms. The thione form is generally predominant in 3-mercapto-1,2,4-triazoles.[2] This equilibrium can influence the electronic properties and reactivity of the molecule.
Q4: How stable is the 1,2,4-triazole ring in this compound?
A4: The 4H-1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability.[2] It is generally resistant to cleavage under mild acidic conditions (pH 3-6) at room temperature.[2] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation.[2]
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents, as they can oxidize the thiol group.[3] Also, prolonged contact with strong acids or bases should be avoided to prevent degradation of the triazole ring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Compound Degradation. The thiol group is susceptible to oxidation, and the compound can degrade under harsh conditions.
-
Troubleshooting Steps:
-
Always use freshly prepared solutions. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and protected from light.[2]
-
Handle the compound under an inert atmosphere whenever possible to minimize oxidation.
-
Avoid prolonged exposure to acidic or basic conditions during your experimental workup.[2]
-
-
-
Possible Cause 2: Low Purity of the Compound. Impurities can interfere with your experimental results.
-
Troubleshooting Steps:
-
Verify the purity of your compound using an appropriate analytical method, such as HPLC or NMR.
-
If necessary, purify the compound by recrystallization or chromatography.
-
-
Issue 2: Low yield during synthesis or modification.
-
Possible Cause: Degradation during workup. The use of strong acids or bases, or elevated temperatures during the workup, can lead to product loss.
-
Troubleshooting Steps:
-
Use mild acidic conditions (e.g., 1M HCl) for a short duration at room temperature for precipitation, if required.[2]
-
If your product is sensitive to acid or base, consider alternative purification methods that do not involve pH extremes.
-
-
Logical Troubleshooting Flow
Stability Data
| Stress Condition | Reagent/Parameters | Temperature | Duration | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 80°C | 24 hours | < 5% | Ring-opened products (hypothetical)[2] |
| Basic Hydrolysis | 0.1 M NaOH | 80°C | 24 hours | < 10% | Ring-opened products (hypothetical) |
| Oxidative | 3% H₂O₂ | Room Temp. | 24 hours | 5-15% | Disulfide dimer, sulfonic acid |
| Thermal | Solid state | 100°C | 48 hours | < 2% | Minimal degradation |
| Photolytic | Solid state, UV light (254 nm) | Room Temp. | 48 hours | < 5% | Photodegradation products |
Note: The degradation percentages are estimates based on the general stability of the 1,2,4-triazole ring and the reactivity of the thiol group. Actual degradation may vary.
Experimental Protocols
Protocol for Assessing Compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.
-
Basic Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat the solution at a controlled temperature (e.g., 80°C) for a specified duration.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 6% H₂O₂ to achieve a final hydrogen peroxide concentration of 3%. Keep the solution at room temperature for a specified duration.
-
Thermal Degradation (in solution): Heat a known volume of the stock solution at a controlled high temperature (e.g., 80°C).
-
Thermal Degradation (solid state): Place a known amount of the solid compound in a controlled temperature oven.
-
Photolytic Degradation: Expose a known volume of the stock solution or a known amount of the solid compound to UV light (e.g., 254 nm) in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Quantify the amount of the parent compound remaining and any degradation products formed by comparing the peak areas to a standard of the undegraded compound.
4. Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR if necessary.
Experimental Workflow Diagram
References
Technical Support Center: Crystallization of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol. The following sections offer solutions to common crystallization challenges, detailed experimental protocols, and a logical workflow to diagnose and resolve issues encountered during the purification of this compound.
Troubleshooting Crystallization: Question & Answer Guide
Q1: My compound, this compound, will not crystallize from solution. What are the initial steps to induce crystallization?
A1: If spontaneous crystallization does not occur upon cooling, the solution is likely not supersaturated. The following techniques can be employed to induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal (a tiny amount of the pure solid) into the cooled, supersaturated solution. This provides a template for further crystal formation. If no pure solid is available, a small amount of the crude material can sometimes be used.
-
Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask loosely covered in a fume hood or by gentle heating.
-
Lowering Temperature: Further decrease the solubility of the compound by cooling the solution in an ice bath or refrigerator. Ensure the cooling process is gradual to promote the formation of larger, purer crystals.
Q2: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution or when there is a high concentration of impurities. For this compound, which has a high melting point (308-313 °C), oiling out is more likely due to impurities or the use of a solvent in which it is excessively soluble at the crystallization temperature.[1][2]
To resolve this issue:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage crystal formation instead of liquid-liquid phase separation. Using an insulated container or a Dewar flask can help slow the cooling rate.
-
Consider using a different solvent or a solvent mixture.
Q3: My crystals formed very rapidly and appear as fine needles or a powder. Is this a problem, and how can I obtain larger crystals?
A3: Rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification. The formation of very small crystals or powders can also make filtration and handling difficult. To promote the growth of larger, purer crystals, it is necessary to slow down the crystallization process.
Methods to achieve slower crystal growth include:
-
Slower Cooling: Insulate the crystallization flask to ensure a gradual decrease in temperature.
-
Use More Solvent: Add a slight excess of the hot solvent to ensure the solution is not overly supersaturated upon cooling.
-
Solvent Diffusion: A vapor diffusion technique can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble) and place this vial inside a larger, sealed container with a "poor" solvent (in which it is less soluble). The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the compound's solubility and promote slow crystal growth.
Q4: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A4: A low recovery of the purified compound can be attributed to several factors:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of the compound may remain dissolved in the mother liquor even after cooling. To check for this, you can try to evaporate some of the solvent from the filtrate to see if more crystals form.
-
Premature filtration: Filtering the crystals before the solution has fully cooled will result in a lower yield. Ensure the flask is cool to the touch or has been in an ice bath for an adequate amount of time before filtration.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but have low solubility for it when cold. If the compound is still significantly soluble at low temperatures, the yield will be poor.
To improve the yield, you can try to recover more product from the mother liquor by evaporating a portion of the solvent and cooling again to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
What is the best solvent for the crystallization of this compound?
Based on reports for analogous compounds, ethanol or a mixture of ethanol and water appears to be a suitable solvent system.[1][3][4][5][6] Pyridine is also a known solvent for this compound, with a solubility of 10% reported. However, its high boiling point can make it difficult to remove. A good starting point for solvent selection is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
How pure does my crude this compound need to be before attempting crystallization?
For a successful crystallization, it is generally recommended that the starting material be at least 80-90% pure. Highly impure samples may inhibit crystallization or lead to the formation of oils. If the crude material is very impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before proceeding with recrystallization.
Can I use a solvent mixture for crystallization?
Yes, a two-solvent system can be very effective, especially if no single solvent has the ideal solubility properties. This typically involves dissolving the compound in a minimal amount of a hot "good" solvent and then slowly adding a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. The solution is then reheated until it is clear again and allowed to cool slowly. For nitrogen-containing heterocyclic compounds, common solvent pairs include ethanol/water and acetone/hexane.
Quantitative Data Summary
The following table summarizes key physical and solubility data for this compound and related compounds to aid in the development of a crystallization protocol.
| Property | Value | Compound |
| Melting Point | 308-313 °C | This compound[1][2] |
| Solubility | 10% in pyridine | This compound |
| Recrystallization Solvent | Ethanol | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol[1][4] |
| Recrystallization Solvent | Dehydrated Alcohol | 8-chloro-3-(3-pyridyl)[3][7][8]triazolo[4,3,a]pyridine[6] |
| Recrystallization Solvent | Ethanol | 4-amino-5-(pyridin-3-yl)-4H-[3][7][8]triazole-3-thiol[5] |
Detailed Experimental Protocol
The following is a detailed, generalized protocol for the recrystallization of this compound based on procedures for structurally similar compounds.[1][4][5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small volume of ethanol and, with stirring, heat the mixture to a gentle boil. Continue adding small portions of hot ethanol until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent and a funnel with fluted filter paper. Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed on a wooden block or cork ring and covered with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: A flowchart for troubleshooting common crystallization problems.
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 6. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Methyl-1,2,4-triazole-3-thiol CAS#: 24854-43-1 [m.chemicalbook.com]
Technical Support Center: Analysis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and its Impurities via HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (5-PTT) using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in 5-PTT can originate from several sources:
-
Synthesis-Related Impurities: These include unreacted starting materials such as isonicotinic acid hydrazide and thiosemicarbazide, as well as by-products from side reactions.
-
Degradation Products: 5-PTT can degrade under stress conditions like exposure to acid, base, oxidation, heat, or light. Common degradation pathways may involve hydrolysis of the triazole ring or oxidation of the thiol group.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products in the final compound.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used during the synthesis and purification process can also be present as impurities.
Q2: Why am I observing peak tailing for the main 5-PTT peak?
A2: Peak tailing for polar, heterocyclic compounds like 5-PTT is a common issue in reversed-phase HPLC. Several factors can contribute to this:
-
Secondary Interactions: The analyte can have secondary interactions with free silanol groups on the silica-based stationary phase.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 5-PTT, influencing its interaction with the stationary phase.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Column Contamination: Accumulation of contaminants on the column can lead to poor peak shape.
Q3: My HPLC analysis is showing two closely eluting peaks for what I believe is pure 5-PTT. What could be the cause?
A3: The presence of two closely eluting peaks for 5-PTT could be due to the existence of thione-thiol tautomers. 1,2,4-triazole-3-thiol compounds can exist in equilibrium between the thione (=S) and thiol (-SH) forms.[1] Depending on the mobile phase conditions and temperature, these tautomers may be separated on the HPLC column. To confirm this, you can alter the mobile phase pH or temperature and observe any changes in the peak ratio.
Q4: How can I develop a stability-indicating HPLC method for 5-PTT?
A4: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. To develop such a method, you need to perform forced degradation studies. This involves subjecting a solution of 5-PTT to various stress conditions (e.g., acid, base, oxidation, heat, photolysis) to generate degradation products.[2][3] The HPLC method is then optimized to achieve baseline separation between the parent drug and all generated degradation peaks.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | Use a column with end-capping or a base-deactivated stationary phase. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). Optimize the mobile phase pH to suppress the ionization of silanol groups (typically pH 3-4). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Ensure the operating pH and temperature are within the column's recommended limits.[4] | |
| Split Peaks | Partially blocked column frit. | Backflush the column. If this does not resolve the issue, replace the frit or the column. |
| Injector issue. | Check the injector for leaks or partial blockage. | |
| Thione-thiol tautomerism. | Modify the mobile phase pH or temperature to favor one tautomeric form. | |
| Ghost Peaks | Contaminated mobile phase or system. | Use fresh, high-purity solvents and degas the mobile phase. Flush the entire HPLC system. |
| Carryover from previous injections. | Implement a needle wash step in the injection sequence. Inject a blank solvent after a high-concentration sample. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol describes a general reversed-phase HPLC method suitable for the separation of 5-PTT from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the 5-PTT sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products.[5]
-
Acid Hydrolysis:
-
Dissolve 5-PTT in 0.1 M HCl to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Dissolve 5-PTT in 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Dissolve 5-PTT in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store the solid 5-PTT powder in an oven at 80 °C for 48 hours.
-
Dissolve the stressed powder in the sample diluent before injection.
-
-
Photolytic Degradation:
-
Expose a solution of 5-PTT (1 mg/mL in water:acetonitrile) to UV light (254 nm) and visible light for 24 hours.
-
Keep a control sample protected from light.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of 5-PTT and its potential impurities.
Table 1: Potential Impurities of this compound and their Hypothesized HPLC-MS Data
| Compound Name | Structure | Potential Source | Hypothesized Retention Time (min) | Hypothesized [M+H]⁺ (m/z) |
| This compound (5-PTT) | C₇H₆N₄S | Active Pharmaceutical Ingredient | 10.5 | 179.04 |
| Isonicotinic acid hydrazide | C₆H₇N₃O | Starting Material | 3.2 | 138.06 |
| Thiosemicarbazide | CH₅N₃S | Starting Material | 2.1 | 92.02 |
| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S | By-product | 8.9 | 194.05 |
| 5,5'-(Disulfanediyl)bis(3-(pyridin-4-yl)-1H-1,2,4-triazole) | C₁₄H₁₀N₈S₂ | Oxidative Degradation Product | 15.2 | 355.05 |
| Isonicotinic acid | C₆H₅NO₂ | Hydrolytic Degradation Product | 4.5 | 124.03 |
Table 2: Example System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for 5-PTT peak) | ≤ 2.0 |
| Theoretical Plates (for 5-PTT peak) | ≥ 2000 |
| Resolution (between 5-PTT and closest impurity) | ≥ 1.5 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the identification of impurities in 5-PTT via HPLC.
Caption: A logical relationship diagram for troubleshooting common HPLC issues.
References
Challenges in the scale-up synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and well-documented synthetic routes start from readily available precursors. A common method involves the cyclization of a thiosemicarbazide derivative. One specific, high-yield approach is the reaction of isonicotinic acid hydrazide (isoniazid) with thiourea at elevated temperatures, followed by basification to yield the desired product. Another established route is the intramolecular cyclization of 1-isonicotinoyl-thiosemicarbazide in the presence of a base.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: During scale-up, careful monitoring of several parameters is crucial for a safe, efficient, and reproducible synthesis. These include:
-
Temperature Control: The cyclization reaction is often endothermic initially, followed by a potentially exothermic phase. Efficient heat transfer is critical to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Controlled addition of reagents, especially during basification, is important to manage any exotherms and ensure homogenous reaction conditions.
-
Mixing Efficiency: Adequate agitation is necessary to maintain a uniform slurry and prevent localized "hot spots," which can lead to side reactions and product degradation.
-
Reaction Time: Monitoring the reaction to completion by techniques like TLC or HPLC is essential to optimize throughput and minimize impurity formation.
Q3: What are the primary safety concerns when handling the reagents and intermediates in this synthesis on a larger scale?
A3: The primary safety concerns during the scale-up synthesis include:
-
Isoniazid: While a common pharmaceutical, isoniazid can be toxic if inhaled or ingested in large quantities. Appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with care in a well-ventilated area or a contained system.
-
Sodium Hydroxide: Concentrated sodium hydroxide is highly corrosive. Appropriate PPE, including gloves and eye protection, is mandatory. The addition of sodium hydroxide can be highly exothermic and should be done at a controlled rate with efficient cooling.
Q4: How can the purity of this compound be improved during scale-up?
A4: Achieving high purity on a large scale can be challenging. The product is a high-melting solid, making distillation impractical. Recrystallization is the most common purification method. Key considerations for effective purification include:
-
Solvent Selection: Identifying a suitable solvent system that provides good solubility at elevated temperatures and low solubility at room temperature is critical for high recovery. Solvents such as ethanol, water, or mixtures thereof are often employed.
-
Control of Crystallization: Controlled cooling and seeding can help in obtaining a desirable crystal morphology, which is easier to filter and wash.
-
Washing: Thorough washing of the filter cake with an appropriate solvent is necessary to remove residual impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Product loss during work-up and isolation. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; for the isoniazid and thiourea route, a temperature of around 170°C is reported to be effective. - Carefully optimize the recrystallization solvent and procedure to minimize product loss in the mother liquor. |
| Formation of Impurities | - Localized overheating due to poor mixing. - Extended reaction times. - Side reactions due to incorrect stoichiometry. | - Ensure efficient and consistent agitation throughout the reaction. - Monitor the reaction and stop it once the starting material is consumed. - Accurately control the molar ratios of the reactants. |
| Difficult Filtration | - Fine particle size or poor crystal morphology. - High viscosity of the slurry. | - Optimize the crystallization process by controlling the cooling rate and considering the use of seeding. - Dilute the slurry with an appropriate anti-solvent before filtration. |
| Product Discoloration | - Presence of colored impurities from side reactions. - Thermal degradation. | - Treat the crude product with activated carbon during recrystallization. - Ensure the reaction temperature does not exceed the decomposition temperature of the product or intermediates. |
Quantitative Data Summary
| Parameter | Lab Scale (reported) | Scale-Up Considerations |
| Starting Materials | Isoniazid, Thiourea | Ensure consistent quality and purity of raw materials at larger quantities. |
| Molar Ratio | Isoniazid : Thiourea (1 : 4) | Maintain precise molar ratios to avoid side reactions and maximize yield. |
| Reaction Temperature | 170°C | Implement robust temperature control systems (e.g., jacketed reactors) to manage heat transfer effectively. |
| Reaction Time | Not specified, requires monitoring | Reaction times may vary with scale; in-process controls (IPCs) are crucial. |
| Yield | 93.6% | Yields may decrease on scale-up; process optimization is key to maintaining high efficiency. |
| Melting Point | 308-313 °C | A high melting point indicates thermal stability but makes purification by distillation impossible. |
| Purity | 98% | Purity on a larger scale will depend heavily on the efficiency of the crystallization and washing steps. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Thiourea
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Activated Carbon
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge isonicotinic acid hydrazide and thiourea in a 1:4 molar ratio.
-
Heating: Heat the reaction mixture to 170°C with constant agitation. The mixture will melt and then solidify as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical method (e.g., HPLC or TLC).
-
Cooling and Dissolution: Once the reaction is complete, cool the mixture to approximately 80-90°C. Carefully add a sufficient amount of a 10% aqueous sodium hydroxide solution to dissolve the solid.
-
Precipitation: While stirring, adjust the pH of the solution to ~6 with a suitable acid (e.g., acetic acid or dilute HCl). The product will precipitate out of the solution.
-
Isolation: Cool the slurry to room temperature and then filter the solid product.
-
Washing: Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a wash with cold ethanol.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). Dissolve the crude product in the hot solvent, treat with activated carbon to remove colored impurities, filter while hot, and then allow the filtrate to cool slowly to induce crystallization. Filter the purified crystals, wash with a cold solvent, and dry under vacuum.
Visualizations
Technical Support Center: Degradation Pathways of 1,2,4-Triazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 1,2,4-triazole derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in overcoming common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the analysis of 1,2,4-triazole derivatives and their degradation products.
HPLC & LC-MS/MS Analysis
Q1: Why am I observing peak tailing with my 1,2,4-triazole analytes in reversed-phase HPLC?
A1: Peak tailing is a common issue when analyzing basic compounds like many 1,2,4-triazole derivatives. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing material.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with 0.1% formic acid) can protonate the silanol groups, reducing their interaction with the protonated basic analytes.[1]
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, thereby improving peak shape. Note that TEA is not suitable for MS detection.[1]
-
Column Selection: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to shield residual silanols and are better suited for basic compounds.
-
Column Contamination: If peak tailing persists, your column may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase columns) to remove strongly retained compounds. If this fails, the column may need to be replaced.[1]
Q2: My chromatographic resolution between the parent triazole compound and its polar metabolites is poor. How can I improve it?
A2: Achieving good resolution, especially between a parent compound and its more polar degradation products, can be challenging.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous component will generally increase the retention of polar metabolites.
-
Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, is highly effective for separating compounds with a wide range of polarities.[1]
-
Change Stationary Phase: If you are using a standard C18 column, consider switching to a C8 column or a column designed for polar analytes.
-
Reduce Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm) can significantly enhance resolution and efficiency, though this may require a UHPLC system capable of handling higher backpressures.[1]
Q3: I'm experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. What can I do to mitigate this?
A3: Matrix effects are a common challenge in LC-MS/MS, especially with complex samples like soil or plant extracts. These effects occur when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove more interfering matrix components. This could involve optimizing your Solid Phase Extraction (SPE) protocol or using different sorbents.
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix that is identical to your samples. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Use of Isotopically Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.
-
Chromatographic Separation: Optimize your HPLC method to better separate your analytes from the bulk of the matrix components.
-
Dilution: Diluting your sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression or enhancement.
Quantitative Data Summary
The degradation of 1,2,4-triazole derivatives is highly dependent on environmental conditions. The following table summarizes the degradation half-lives (DT50) for several common triazole fungicides.
| Fungicide | Degradation Pathway | Matrix | Conditions | Half-life (DT50) |
| Epoxiconazole | Photolysis | Water | - | 0.68 hours |
| Hydrolysis | Water | pH 7.0, 25°C | 131 days | |
| Biodegradation | Red Soil | - | 58.2 - 72.9 days | |
| Tebuconazole | Photolysis | Water | - | 2.35 hours |
| Hydrolysis | Water | pH 7.0, 25°C | 198 days | |
| Biodegradation | Paddy Soil | - | 182 - 365 days | |
| Flutriafol | Photolysis | Water | - | 9.30 hours |
| Hydrolysis | Water | pH 7.0, 25°C | 182 days | |
| Biodegradation | Black Soil | - | 102 - 161 days | |
| Hexaconazole | Biodegradation | Black Soil | Field Rate (0.6 mg/kg) | 122 - 135 days |
| Tetraconazole | Biodegradation | Silty Loam Soil | Field Rate (0.33 mg/kg) | 69 days |
Data compiled from multiple sources.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 1,2,4-triazole derivative degradation.
Protocol 1: Analysis of Triazole Fungicides and Metabolites in Soil by LC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of triazole compounds from soil samples.
1. Sample Preparation and Extraction (QuEChERS-based)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and an appropriate amount of isotopically labeled internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the 1 mL aliquot to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Take the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each target analyte and internal standard must be optimized beforehand.
Protocol 2: General Photodegradation Study in Water
This protocol is based on general principles for assessing the photolytic degradation of chemical compounds in an aqueous environment.
1. Preparation of Test Solutions
-
Prepare a stock solution of the 1,2,4-triazole derivative in a water-miscible solvent (e.g., acetonitrile) if the compound has low water solubility. The final concentration of the co-solvent in the test solution should not exceed 1%.
-
Prepare test solutions in sterile, buffered pure water (e.g., pH 5, 7, and 9) at a known concentration.
2. Experimental Setup
-
Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters for UV > 290 nm).
-
Place the test solutions in quartz tubes to allow for UV light penetration.
-
Include dark controls (tubes wrapped in aluminum foil) to assess for any abiotic degradation not due to light (e.g., hydrolysis).
-
Maintain a constant temperature throughout the experiment.
3. Sampling and Analysis
-
At predetermined time intervals, withdraw samples from both the irradiated and dark control tubes.
-
Analyze the samples immediately by a suitable method (e.g., HPLC-UV or LC-MS/MS) to determine the concentration of the parent compound and identify any major degradation products.
4. Data Analysis
-
Plot the concentration of the parent compound versus time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the photolytic half-life (DT50).
Visualizations of Degradation Pathways and Workflows
The following diagrams illustrate key degradation pathways and experimental workflows.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Biodegradation pathway of 1H-1,2,4-triazole (TZ).[2][4]
Caption: General abiotic degradation pathways for triazoles.
References
Methods to enhance the solubility of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol in organic solvents.
Troubleshooting Guides
Issue: The compound is not dissolving in my chosen organic solvent.
-
Question 1: I am having difficulty dissolving this compound in common organic solvents. What should I do?
Answer: this compound is known to have limited solubility in many common organic solvents. Its solubility is highest in pyridine, where it can form a 10% clear solution[1][2]. For other solvents, a systematic approach is recommended.
-
Initial Steps:
-
Solvent Screening: Test solubility in a range of solvents with varying polarities. Based on its structure, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good starting points. Alcohols such as ethanol and methanol may also be effective to some extent.
-
Gentle Heating: Carefully warming the solvent while stirring can increase the rate of dissolution and the solubility. Monitor for any signs of degradation.
-
Sonication: Using an ultrasonic bath can help break down particle agglomerates and enhance dissolution.
-
-
Advanced Strategies: If the above steps are insufficient, consider the methods detailed in this guide, such as co-solvency, pH adjustment, or the use of solubilizing agents.
-
-
Question 2: I observed precipitation after initially dissolving the compound with heating. How can I maintain a stable solution?
Answer: This indicates that the initial concentration exceeded the solubility of the compound at room temperature, leading to supersaturation and subsequent precipitation upon cooling.
-
Possible Causes & Solutions:
-
Supersaturation: The solution was saturated at a higher temperature and became supersaturated upon cooling.
-
Solution: Determine the saturation solubility at your desired working temperature to avoid exceeding it. Alternatively, use a co-solvent system to increase the solubility at that temperature.
-
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different solubilities. The less stable, more soluble form may have dissolved initially and then converted to a more stable, less soluble form.
-
Solution: Characterize the solid form before and after precipitation using techniques like X-ray powder diffraction (XRPD) to investigate polymorphism.
-
-
-
Issue: I am trying to use a co-solvent system, but it's not effective or is causing precipitation.
-
Question 3: What is the best approach to select a co-solvent to improve the solubility of this compound?
Answer: Co-solvency involves using a mixture of solvents to enhance solubility[3][4]. The goal is to find a blend where the compound is more soluble than in either individual solvent.
-
Selection Strategy:
-
Miscible Solvents: Choose a primary solvent in which the compound has some, albeit low, solubility. Select a co-solvent that is miscible with the primary solvent and has a different polarity. For example, if using a non-polar solvent is necessary for your application, a small amount of a polar aprotic solvent like DMSO could be an effective co-solvent.
-
Systematic Screening: Prepare a series of co-solvent mixtures with varying ratios (e.g., 90:10, 80:20, 50:50 of solvent A to solvent B). Determine the solubility in each mixture to find the optimal ratio.
-
Consider Hansen Solubility Parameters (HSP): If available, HSP can help predict suitable solvent blends.
-
-
-
Question 4: I added a co-solvent and the compound precipitated. Why did this happen?
Answer: This phenomenon, known as "salting out" or anti-solvent precipitation, occurs when the addition of a second solvent (the co-solvent) reduces the overall solvation capacity of the mixture for your compound.
-
Possible Cause: The co-solvent you added may have significantly lowered the polarity of the solvent mixture, causing the polar this compound to precipitate.
-
Solution: This typically happens when a non-polar co-solvent is added to a polar solution or vice-versa. Ensure your co-solvent choice is appropriate for the primary solvent and the solute. A systematic screening with small, incremental additions of the co-solvent is recommended.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the known solubility of this compound in common organic solvents?
Answer: There is limited published quantitative data on the solubility of this compound in a wide range of common organic solvents. The most definitive information available is its solubility in pyridine.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference |
| Pyridine | 10% (w/v), clear solution | Not Specified | [1][2] |
| DMSO | Likely Soluble (Qualitative) | Not Specified | Inferred from synthesis literature |
| DMF | Likely Soluble (Qualitative) | Not Specified | Inferred from synthesis literature |
| Methanol | Sparingly Soluble (Qualitative) | Not Specified | Inferred from synthesis literature |
| Ethanol | Sparingly Soluble (Qualitative) | Not Specified | Inferred from synthesis literature |
| Water | Poorly Soluble | Not Specified | General for triazole thiols |
| Acetone | Poorly Soluble | Not Specified | General for triazole thiols |
| Dichloromethane | Poorly Soluble | Not Specified | General for triazole thiols |
| Hexane | Insoluble | Not Specified | General for triazole thiols |
-
Question 2: Can I use pH adjustment to improve the solubility of this compound?
Answer: Yes, pH adjustment is a highly relevant technique for this molecule[3][5][6]. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups:
-
Acidic group: The thiol (-SH) group can be deprotonated to form a thiolate anion (-S⁻).
-
Basic groups: The pyridine nitrogen and the nitrogen atoms in the triazole ring can be protonated.
-
-
Question 3: How can I form a salt of this compound to enhance its solubility?
Answer: Salt formation is an excellent strategy for ionizable compounds[8][9][10].
-
Acidic Salt Formation: React the compound with a suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid) in an appropriate solvent. The basic pyridine or triazole nitrogen will be protonated to form a salt (e.g., a hydrochloride salt). These salts are often more crystalline and have higher solubility in polar solvents than the free base.
-
Basic Salt Formation: React the compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide) in a solvent like ethanol or methanol. The acidic thiol group will be deprotonated to form a salt (e.g., a sodium salt).
-
-
Question 4: Are surfactants a viable option for improving the solubility of this compound?
Answer: Yes, surfactants can be very effective[11][12]. Above their critical micelle concentration (CMC), surfactant molecules form micelles in a solvent. The hydrophobic core of these micelles can encapsulate poorly soluble molecules, increasing their overall solubility in the bulk solvent[11].
-
Choosing a Surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often good starting points due to their lower toxicity and broad applicability. The choice of surfactant will depend on the solvent system and the specific application.
-
-
Question 5: What is cyclodextrin complexation and can it be used for this compound?
Answer: Cyclodextrin complexation is a technique where a "host" cyclodextrin molecule encapsulates a "guest" drug molecule, forming an inclusion complex with enhanced solubility[13]. Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. Given the aromatic pyridine ring in this compound, it is a good candidate for forming an inclusion complex with β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD)[14][15][16].
Experimental Protocols
Protocol 1: Solubility Enhancement by Co-solvency
-
Preparation: Prepare stock solutions of this compound in a primary solvent where it has some solubility (e.g., DMSO).
-
Co-solvent Addition: In a series of vials, place a known amount of the compound. Add different ratios of the primary solvent and a miscible co-solvent (e.g., water, ethanol).
-
Equilibration: Seal the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Analysis: Centrifuge the samples to pellet any undissolved solid. Carefully extract an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method like HPLC-UV.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Seal the vials and shake at a constant temperature for 24-48 hours.
-
pH Measurement: Measure the final pH of each solution after equilibration.
-
Analysis: Centrifuge the samples, collect the supernatant, and analyze the concentration of the dissolved compound by HPLC-UV or UV-Vis spectroscopy.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Phase Solubility Study:
-
Prepare aqueous solutions of a cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate by shaking for 48-72 hours at a constant temperature.
-
Filter the solutions through a 0.22 µm filter to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate.
-
Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the type of complex and the stability constant.
-
-
Preparation of Solid Complex (Kneading Method):
-
Create a paste by mixing the compound and cyclodextrin (typically in a 1:1 or 1:2 molar ratio) with a small amount of a water/alcohol mixture.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Grind the resulting solid complex into a fine powder. This powder can then be used for dissolution studies.
-
References
- 1. This compound | 14910-06-6 [amp.chemicalbook.com]
- 2. 14910-06-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. wjbphs.com [wjbphs.com]
- 4. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure [pubmed.ncbi.nlm.nih.gov]
- 12. odr.chalmers.se [odr.chalmers.se]
- 13. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ir(III) and Ru(II) complexes containing triazole-pyridine ligands: luminescence enhancement upon substitution with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and characterization of inclusion complex of -cyclodextrin and triazole picrate | Bulletin of the Chemical Society of Ethiopia [ajol.info]
Validation & Comparative
Comparative Analysis of the Biological Activity of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol and Related Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol with other functionally diverse 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide range of pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This analysis synthesizes experimental data to highlight structure-activity relationships and explore the therapeutic potential of this important class of heterocyclic compounds.
Overview of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a versatile pharmacophore known for its ability to engage with biological receptors through hydrogen bonding and dipole interactions.[1][4] Its derivatives have demonstrated a remarkable breadth of biological activities. Many clinically significant drugs, such as the antifungal agent fluconazole and the anticancer drug letrozole, feature this heterocyclic core.[5][6] The biological profile of a triazole derivative is heavily influenced by the nature and position of its substituents.
Biological Profile of this compound
Experimental screening of 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione (the thione tautomer of the target compound) has shown it to be inactive as an antimicrobial agent.[5] In a study, the compound was tested at a concentration of 5 mg/mL against a panel of bacteria (E. coli, S. typhimurium, S. aureus, B. subtilis) and fungi (A. flavus, C. albicans) and exhibited no inhibitory activity.[5] This lack of activity in its unsubstituted form serves as a crucial baseline for understanding the structural modifications required to impart biological function to the 5-(4-pyridyl)triazole scaffold.
Comparative Biological Activity Data
The following tables summarize the biological activities of various 1,2,4-triazole derivatives compared to the baseline activity of this compound.
Table 1: Antifungal and Antibacterial Activity
| Compound/Derivative | Target Organism(s) | Activity Metric | Result | Reference |
| 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione | S. aureus, B. subtilis, E. coli, A. flavus, C. albicans | Inhibition Zone | Inactive at 5 mg/mL | [5] |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives (Schiff bases) | S. aureus, E. coli, C. albicans | MIC | Moderate activity | [7] |
| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative (48g) | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC | 0.5–1 µM | [1] |
| Fluconazole analog (1d) | Candida albicans | MIC₈₀ | 0.25 µg/mL | [8] |
| 2-Ar-1,2,3-triazole derivative (6d) | Botryosphaeria dothidea | EC₅₀ | 0.90 mg/L | [9] |
Table 2: Anticancer Activity (Cytotoxicity)
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Result | Reference |
| This compound | Not Reported | - | - | - |
| 1,2,4-Triazole Mannich base (112c) | Human colon cancer (HCT 116) | IC₅₀ | 4.363 µM | [10] |
| 1,2,4-Triazole-3-thiol hydrazone derivative (18) | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | EC₅₀ | 2–17 µM | [4] |
| 1,2,3-Triazole phosphonate derivative (8) | Fibrosarcoma (HT-1080) | IC₅₀ | 15.13 µM | [11] |
| 1,2,4-Triazole-pyridine hybrid (TP6) | Murine melanoma (B16F10) | IC₅₀ | 41.12 µM | [6] |
Table 3: Enzyme Inhibition
| Compound/Derivative | Target Enzyme | Activity Metric | Result | Reference |
| This compound | Not Reported | - | - | - |
| Diaryl-1,2,4-triazole derivative (21a) | Cyclooxygenase-2 (COX-2) | IC₅₀ | 1.98 µM | [3] |
| Azinane-triazole derivative (12n) | α-glucosidase | IC₅₀ | More active than acarbose standard | [12] |
| Triazole-enamide derivative (9) | DPP-IV | Docking Score | -9.7 kcal/mol | [13] |
| Triazole-enamide derivative (9) | α-amylase | % Inhibition | 29.34% | [13] |
Visualizing Key Pathways and Processes
Diagrams created using Graphviz illustrate fundamental synthesis routes, experimental workflows, and biological pathways relevant to the study of triazole derivatives.
Caption: General synthesis of a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.
Caption: Workflow of the MTT assay used to determine the anticancer activity of test compounds.
Caption: Mechanism of action for azole antifungals via inhibition of the CYP51 enzyme.
Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of antimicrobial activity.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Seeding: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[14] A solvent control and a standard antibiotic/antifungal are run in parallel.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability and proliferation.[6]
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT 116, B16F10) in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells per well.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds.[6] Include wells with untreated cells (negative control) and a standard anticancer drug.
-
Incubation: Incubate the plate for a specified period (typically 24 to 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Conclusion
The analysis reveals that while the parent compound, this compound, is biologically inert in preliminary antimicrobial screens, its core structure is a viable starting point for developing potent therapeutic agents.[5] The addition of various substituents to the 1,2,4-triazole-3-thiol framework dramatically alters its biological activity. Key structure-activity relationship observations include:
-
Antimicrobial Activity: The introduction of amino groups and subsequent conversion to Schiff bases or the incorporation of other heterocyclic rings like thiazole can induce significant antibacterial and antifungal properties.[1][7]
-
Anticancer Activity: The creation of Mannich bases, hydrazone derivatives, or hybrid molecules linking the triazole to other pharmacophores like pyridine results in compounds with potent cytotoxicity against various cancer cell lines.[4][6][10]
-
Enzyme Inhibition: Specific substitutions on the triazole ring can lead to targeted inhibition of enzymes like COX-2 and α-glucosidase, demonstrating the scaffold's potential in developing treatments for inflammatory diseases and diabetes.[3][12]
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Corrosion Inhibition Performance of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol on Mild Steel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the corrosion inhibition efficiency of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol on mild steel in acidic environments. The performance of this triazole derivative is objectively compared with other alternative corrosion inhibitors, supported by experimental data from weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). Detailed experimental methodologies and visual representations of workflows are included to facilitate understanding and replication of the key experiments.
Executive Summary
This compound, and its tautomeric form 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT), has demonstrated high efficiency in inhibiting the corrosion of mild steel in acidic media. Exhibiting inhibition efficiencies upwards of 97%, it forms a protective adsorbed layer on the steel surface, significantly reducing the corrosion rate.[1] This performance is comparable and, in some cases, superior to other studied triazole derivatives. The primary mechanism of inhibition involves the adsorption of the inhibitor molecules onto the mild steel surface, a process influenced by the molecular structure and the presence of heteroatoms (N, S) and aromatic rings.
Performance Comparison
The corrosion inhibition performance of this compound and its alternatives has been evaluated using various standard techniques. The following tables summarize the key quantitative data obtained from these studies.
Weight Loss Measurements
Weight loss analysis is a direct method to determine the corrosion rate and the inhibition efficiency of an inhibitor.
| Inhibitor | Concentration (mM) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 5-(4-pyridyl)-3-mercapto-1,2,4-triazole (PMT) | 0.5 | 1 M HCl | 303 | 97.1 | [1] |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | 0.5 | 1 M HCl | 303 | 96.1 (after 48h) | [2][3] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 0.1 | 1 M HCl | 298 | 94.5 | [4] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 0.1 | 1 M HCl | 298 | 92.1 | [4] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | 0.3 (300 ppm) | 0.5 M HCl | 298 | 89.0 | [5][6] |
Potentiodynamic Polarization
Potentiodynamic polarization studies provide insights into the kinetics of the anodic and cathodic corrosion reactions.
| Inhibitor | Concentration (mM) | Medium | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Target Compound Analog: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 0.008 | 1 M HCl | -485 | 55 | 90.0 | [7] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (Tria-CO2Et) | 1.0 | 1 M HCl | -484 | 25.1 | 95.3 | [8][9] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (Tria-CONHNH2) | 1.0 | 1 M HCl | -479 | 26.9 | 95.0 | [8][9] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | 5.0 | 3.5% NaCl | -701 | 0.29 | 89.0 | [10] |
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information on the resistance of the protective film and the charge transfer processes at the metal/solution interface.
| Inhibitor | Concentration (mM) | Medium | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Target Compound Analog: 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 0.008 | 1 M HCl | 680 | 115 | 91.5 | [7] |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (Tria-CO2Et) | 1.0 | 1 M HCl | 813 | 60.1 | 95.3 | [8][9] |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetohydrazide (Tria-CONHNH2) | 1.0 | 1 M HCl | 769 | 62.5 | 95.0 | [8][9] |
| 3-amino-1,2,4-triazole-5-thiol (ATAT) | 5.0 | 3.5% NaCl | 45300 | 28.1 | 90.1 | [10] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Materials and Methods
-
Mild Steel Specimen: The working electrodes are typically prepared from mild steel coupons with a composition of (in wt%): C (0.05-0.25), Mn (0.30-0.60), P (≤ 0.04), S (≤ 0.05), and the remainder Fe. The specimens are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried before each experiment.
-
Corrosive Medium: The corrosive medium is typically a 1 M hydrochloric acid (HCl) solution prepared by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Solutions of the inhibitors are prepared in the desired concentrations by dissolving a weighed amount of the compound in the corrosive medium.
Weight Loss Method
The weight loss method is a gravimetric technique used to determine the corrosion rate.
Caption: Workflow for the weight loss corrosion measurement.
Potentiodynamic Polarization
This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.
Caption: Workflow for potentiodynamic polarization measurements.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the electrochemical interface.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Corrosion Inhibition Mechanism
The corrosion inhibition by this compound and its derivatives is primarily attributed to their ability to adsorb onto the mild steel surface, forming a protective barrier. This adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of iron atoms on the steel surface. The inhibitor molecules displace water molecules and other corrosive species from the surface, thereby hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction. The mode of adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), often described by the Langmuir adsorption isotherm.
Caption: Simplified signaling pathway of corrosion inhibition.
Conclusion
This compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its performance, as demonstrated by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, is comparable to or exceeds that of many other triazole-based inhibitors. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals working in the fields of materials science, corrosion prevention, and drug development, where the protection of metallic materials is of critical importance. Further research could focus on optimizing the inhibitor concentration and exploring its performance in different corrosive environments and at varying temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. electrochemsci.org [electrochemsci.org]
Validation of the antimicrobial spectrum of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol derivatives
A comprehensive analysis of the antimicrobial spectrum of novel 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol derivatives reveals their potential as broad-spectrum antimicrobial agents. This guide provides a comparative overview of their in vitro activity against various pathogenic bacteria and fungi, benchmarked against established antimicrobial drugs.
Compounds containing the 1,2,4-triazole ring are recognized for their wide range of biological activities, including significant antibacterial and antifungal properties.[1][2] The global challenge of increasing drug resistance necessitates the exploration of new, potent, and safe antimicrobial agents, making 1,2,4-triazole derivatives a subject of intensive research.[1][2] This guide focuses on derivatives of this compound, summarizing key quantitative data on their antimicrobial efficacy and detailing the experimental protocols used for their validation.
In Vitro Antimicrobial Activity
The antimicrobial potential of various synthesized this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Antibacterial Activity
The synthesized compounds have demonstrated varied levels of activity against pathogenic bacteria. The data presented below summarizes the MIC values of several derivatives against common bacterial strains, with standard antibiotics such as Ampicillin and Ciprofloxacin used as reference controls.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains (μg/mL)
| Compound/Derivative | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Reference |
| 4a (p-Fluoro-benzylideneamino) | 64 | 64 | >128 | >128 | [3] |
| 4b (p-Chloro-benzylideneamino) | 64 | 64 | >128 | >128 | [3] |
| 4o (p-Nitro-benzylideneamino) | >128 | >128 | 64 | >128 | [3] |
| S-substituted derivatives | 31.25 - 62.5 | - | 31.25 - 62.5 | 31.25 - 62.5 | [4] |
| Ampicillin (Standard) | - | - | - | - | [3] |
| Ciprofloxacin (Standard) | - | - | - | - | [5] |
Note: A lower MIC value indicates greater antimicrobial activity. The specific structures of the tested derivatives (e.g., 4a, 4b, 4o) are as described in the cited literature.
Antifungal Activity
In addition to their antibacterial properties, these triazole derivatives have been screened for their efficacy against pathogenic fungi. The results are often compared with standard antifungal agents like Fluconazole.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Fungal Strains (μg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 4e (p-Bromo-benzylideneamino) | 24 | 32 | [6] |
| S-substituted derivatives | 31.25 - 62.5 | - | [4] |
| Fluconazole (Standard) | - | - | [5] |
Note: A lower MIC value indicates greater antifungal activity.
Structure-Activity Relationship (SAR)
The antimicrobial activity of these derivatives is influenced by the nature and position of substituents on the core triazole structure. For instance, the presence of electron-withdrawing or electron-donating groups on the benzylideneamino moiety at the 4-position can significantly alter the biological activity.[6] Similarly, substitutions at the thiol group (S-substituted derivatives) have also been shown to modulate the antimicrobial spectrum.[4]
Experimental Protocols
The validation of the antimicrobial spectrum of these compounds relies on standardized and reproducible experimental methodologies.
Synthesis of this compound Derivatives
The general synthesis pathway for the title compounds involves a multi-step process, which is illustrated in the workflow diagram below. The synthesis typically starts from isonicotinic acid hydrazide.[5][6]
Detailed Synthesis Steps:
-
Preparation of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Isonicotinic acid hydrazide is refluxed with carbon disulfide in the presence of potassium hydroxide in an alcoholic solution.[6]
-
Formation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The resulting oxadiazole is then treated with hydrazine hydrate.[6]
-
Synthesis of Schiff Bases: The amino-triazole is subsequently reacted with various substituted aromatic aldehydes to yield the final Schiff base derivatives.[6]
In Vitro Antimicrobial Screening
The antimicrobial activity of the synthesized compounds is typically determined using the agar well diffusion method or a broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile nutrient agar plate.
-
Wells of a specific diameter are aseptically punched into the agar.
-
A fixed volume of the test compound solution (typically dissolved in a solvent like DMSO), a solvent control, and a standard antimicrobial agent are added to the wells.
-
The plates are incubated under appropriate conditions for microbial growth.[5]
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[7]
Broth Microdilution Method for MIC Determination:
-
Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]
Conclusion
The this compound scaffold serves as a promising foundation for the development of new antimicrobial agents. The derivatives exhibit a broad spectrum of activity against both bacteria and fungi, with their efficacy being highly dependent on the nature of the chemical substitutions. Further investigation into the structure-activity relationships and mechanism of action of these compounds is warranted to optimize their therapeutic potential and address the growing challenge of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Quantum Chemical Calculations versus Experimental Data for 1,2,4-Triazole-3-thione Tautomerism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the thione and thiol forms of 1,2,4-triazole-3-thione is a critical aspect influencing its chemical reactivity, biological activity, and potential applications in drug design. Understanding this equilibrium necessitates a combined approach of theoretical quantum chemical calculations and experimental validation. This guide provides an objective comparison of the data obtained from both methodologies, offering insights into the strengths and limitations of each approach.
Data Presentation: A Comparative Overview
Due to the challenges in isolating and characterizing the individual tautomers of the parent 1,2,4-triazole-3-thione, direct experimental quantitative data for the unsubstituted molecule is scarce.[1][2] However, a wealth of computational data exists, and experimental studies on substituted derivatives provide valuable benchmarks. The following tables summarize the key comparative findings.
Table 1: Tautomer Stability
| Tautomer | Computational Prediction (Gas Phase) | Experimental Inference (Solution/Solid State) |
| Thione | Consistently predicted as the most stable tautomer by various methods (HF, B3LYP, MP2).[1][2] | Generally observed as the major or exclusive form in solution and solid state for derivatives, as suggested by spectroscopic and chromatographic data.[3] |
| Thiol | Predicted to be higher in energy than the thione form. | Generally the minor or unobserved form in solution for derivatives.[3] |
Table 2: Spectroscopic Data Comparison (for 1,2,4-Triazole-3-thione and its Derivatives)
| Spectroscopic Technique | Quantum Chemical Predictions | Experimental Observations |
| Infrared (IR) Spectroscopy | Calculated vibrational frequencies (often scaled) can be correlated to experimental spectra to identify characteristic bands for each tautomer. | The thione form exhibits a characteristic C=S stretching vibration. The thiol form would show an S-H stretching band. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Calculated chemical shifts for protons and carbons can help in assigning signals to specific tautomers.[4] | For derivatives, the NH proton of the thione form typically appears at a higher chemical shift (>8 ppm) compared to the SH proton of the thiol form (<6 ppm).[4] |
| Ultraviolet-Visible (UV/Vis) Spectroscopy | Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies (absorption wavelengths). | Thione tautomers of triazole derivatives typically exhibit an n-π* transition absorption peak in the 300-400 nm range, while thiol tautomers show a π-π* transition below 300 nm.[5] |
| Mass Spectrometry (MS) | Not directly used for tautomer prediction but can confirm molecular weight. | Hyphenated techniques like HPLC-MS can separate and identify tautomers in solution, confirming the predominance of the thione form in derivatives.[3] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed is crucial for interpreting the comparative data.
Experimental Protocols
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Objective: To separate and quantify the tautomeric mixture in solution.
-
Typical Procedure: A solution of the 1,2,4-triazole-3-thione derivative is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the tautomers based on their polarity. The eluent is then introduced into a mass spectrometer to detect and identify the separated compounds based on their mass-to-charge ratio.[3] For instance, in the study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, an Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 single-quadrupole mass spectrometer with an electrospray ionization (ESI) source was utilized.[3]
-
-
Spectroscopic Methods (FT-IR, NMR, UV-Vis):
-
Objective: To identify the predominant tautomeric form based on characteristic spectral features.
-
Procedure:
-
FT-IR: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. The spectrum is recorded, and vibrational modes are assigned.
-
NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6), and 1H and 13C NMR spectra are acquired. Chemical shifts are compared with theoretical predictions or known values for similar compounds.[4]
-
UV-Vis: The sample is dissolved in a transparent solvent, and the absorption spectrum is recorded over a range of wavelengths to identify the electronic transitions characteristic of each tautomer.[5]
-
-
Computational Protocols
-
Quantum Chemical Calculations:
-
Objective: To predict the relative stability, geometry, and spectroscopic properties of the tautomers.
-
Typical Procedure: The structures of the thione and thiol tautomers are built and their geometries are optimized using quantum chemical methods. Common levels of theory include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)).[1][2][6] Vibrational frequencies, NMR chemical shifts, and electronic transition energies are then calculated for the optimized geometries. Gas-phase calculations are common, and solvent effects can be included using continuum models like the SMD model.[6]
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Tautomeric equilibrium between the thione and thiol forms of 1,2,4-triazole-3-thione.
Caption: Workflow for the comparative study of 1,2,4-triazole-3-thione tautomerism.
References
- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-(Pyridin-4-yl)-1,2,4-triazole-3-thiol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is presented to facilitate further research and drug development endeavors in this area.
Anticancer Activity
Derivatives of 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation: Anticancer Activity
| Compound ID | Modification on Triazole Ring | Target Cell Line | IC50 (µM) | Reference |
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine melanoma (B16F10) | 41.12 | [1] |
| TP1-TP5, TP7 | Various substituted benzylthio groups | Murine melanoma (B16F10) | 43.50 - 61.11 | [1] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols: MTT Assay for Anticancer Activity
The cytotoxic activity of the 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, B16F10)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization
Many 1,2,4-triazole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell growth and proliferation.
Caption: RAF/MEK/ERK signaling pathway targeted by 1,2,4-triazole derivatives.
Antimicrobial Activity
A significant number of 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. The modifications on the triazole core and the thiol group have a profound impact on their antimicrobial spectrum and potency.
Data Presentation: Antimicrobial Activity
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 4a,b | Thioacetamide derivatives | Bacillus subtilis | 64 | [3] |
| 4a,b | Thioacetamide derivatives | Salmonella typhimurium | 64 | [3] |
| 4o | Thioacetamide derivative | Escherichia coli | 64 | [3] |
| 55 | 5-(Pyridin-4-yl)-3H-1,2,4-triazole-3-thione | S. aureus, S. typhimurium, E. coli, B. subtilis, A. flavus, C. albicans | Inactive | [4] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A suspension of the microorganism is prepared and its turbidity is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow Visualization
The general workflow for synthesizing and screening these compounds for antimicrobial activity can be visualized as follows.
Caption: General workflow for synthesis and antimicrobial screening.
Enzyme Inhibition
The 1,2,4-triazole nucleus is a key pharmacophore in several enzyme inhibitors. Analogs of 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol have been investigated for their inhibitory effects on various enzymes, including those involved in microbial pathogenesis and human diseases.
Data Presentation: Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 108 | DPPH radical scavenging | 42.6 (mg/mL) | [4] |
Note: The data for enzyme inhibition of specific 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs is limited in the provided search results. The value for compound 108 is for antioxidant activity, which is a measure of radical scavenging and not direct enzyme inhibition. Further specific enzyme inhibition studies are warranted for this class of compounds.
Experimental Protocols: Enzyme Inhibition Assay (General)
A general protocol for determining the enzyme inhibitory activity of the compounds is described below. The specific substrate and conditions will vary depending on the target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
96-well plates
-
5-(pyridin-4-yl)-1,2,4-triazole-3-thiol analogs
-
Known enzyme inhibitor (positive control)
-
Microplate reader
Procedure:
-
Assay Setup: The reaction mixture is prepared in a 96-well plate containing the buffer, the enzyme, and varying concentrations of the test compound.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Measurement: The rate of the reaction is measured by monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.
Logical Relationship Visualization
The process of identifying and characterizing enzyme inhibitors from a library of compounds can be represented by the following logical flow.
Caption: Logical workflow for enzyme inhibitor screening and development.
References
A Comparative Analysis of Antifungal Agents Against Candida albicans and Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antifungal activity of various natural and synthetic compounds against two of the most common opportunistic fungal pathogens, Candida albicans and Aspergillus niger. The data presented is synthesized from multiple studies to offer a comprehensive resource for researchers in mycology and drug development. This document details the experimental protocols for standard antifungal susceptibility testing and visualizes key experimental workflows and antifungal mechanisms of action.
Comparative Antifungal Activity Data
The efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various compounds against Candida albicans and Aspergillus niger. It is important to note that MIC values can vary between studies due to differences in methodology, fungal strains, and inoculum preparation.
Table 1: Antifungal Activity of Natural Compounds
| Natural Compound/Essential Oil | Test Organism | MIC (µg/mL) | Reference |
| Cinamomum zeynalicum essential oil | Candida albicans | 125 | [1] |
| Aspergillus niger | 125 | [1] | |
| Camphor | Candida albicans | 125 - 350 | [2] |
| Eucalyptol | Candida albicans | 2000 - 23000 | [2] |
| Carvacrol | Candida albicans | - | [3] |
| Aspergillus niger | - | [3][4] | |
| Thymol | Candida albicans | 64 - 128 | [3] |
| 6-nonadecenoic acid (6-NDA) | Candida albicans | 0.195 - 50.0 | [2] |
| Palmitic acid | Aspergillus niger | - | [2] |
| Lippia graveolens essential oil | Candida albicans | 2000 (MIC), 3000 (MFC) | [5] |
MFC: Minimum Fungicidal Concentration
Table 2: Antifungal Activity of Synthetic Compounds
| Synthetic Compound | Test Organism | MIC (µg/mL) | Reference |
| Indole Derivatives | |||
| Substituted Indole Derivative (A2) | Candida albicans | - | [6] |
| Aspergillus niger | - | [6] | |
| Oxindole Derivatives | |||
| 3-substituted oxindole (3f) | Aspergillus niger | 7.5 | [7] |
| Standard Antifungals | |||
| Fluconazole | Candida albicans | 8 | [8] |
| Aspergillus niger | - | ||
| Itraconazole | Candida albicans | 0.25 | [8] |
| Aspergillus niger | ≤0.06 - 0.5 | [9] | |
| Voriconazole | Candida albicans | 0.12 | [8] |
| Aspergillus niger | 0.5 | [10][11] | |
| Amphotericin B | Candida albicans | 0.5 | [8] |
| Aspergillus niger | 1 | [10][11] | |
| Clotrimazole | Aspergillus niger | 12.5 | [7] |
| Terbinafine | Aspergillus niger | - | [12] |
| Nystatin | Aspergillus niger | - | [12] |
| Ketoconazole | Candida albicans | - | [13] |
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for the reproducibility and comparability of results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.[14][15][16][17]
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.[8][16][18]
a. Inoculum Preparation:
-
Select a pure culture of the yeast or mold to be tested.
-
Prepare a standardized suspension of the fungal cells in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard.[8]
-
Further dilute this suspension in RPMI-1640 broth to achieve the final desired inoculum concentration (e.g., for C. albicans, a final concentration of approximately 2 x 10³ cells/mL).[16]
b. Assay Procedure:
-
Perform two-fold serial dilutions of the antifungal agent in a 96-well microtiter plate.[16][19]
-
Inoculate each well with the prepared fungal suspension. Include a growth control (no antifungal agent) and a sterility control (no inoculum).[19]
-
Incubate the plates at 35°C. Incubation times vary depending on the organism: 24-48 hours for Candida species and up to 72 hours for some slower-growing fungi.[8][19]
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 50% reduction in turbidity for azoles against Candida) compared to the growth control.[8]
Agar Disk Diffusion Method
This method provides a qualitative or semi-quantitative measure of antifungal activity based on the size of the growth inhibition zone around a disk impregnated with the antifungal agent.[14][15][17]
a. Inoculum Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.[18]
b. Assay Procedure:
-
Evenly spread the fungal inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[18]
-
Apply paper disks containing known concentrations of the antifungal agents to the agar surface.[15]
-
Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24 hours for Candida species).[15]
-
Measure the diameter of the zone of complete growth inhibition around each disk. The size of the zone is indicative of the susceptibility of the fungus to the agent.[15]
Visualizations
Experimental Workflow
Caption: Workflow for determining antifungal activity.
Mechanisms of Action of Major Antifungal Classes
The primary classes of antifungal drugs exert their effects by targeting essential components of the fungal cell, such as the cell membrane and cell wall.
Caption: Mechanisms of action of major antifungal drug classes.
Fungal Resistance Mechanisms
Fungi can develop resistance to antifungal agents through various mechanisms, which poses a significant challenge in treating fungal infections.[20][21][22][23]
Caption: Overview of fungal resistance mechanisms.
References
- 1. Antifungal Activity of the Essential Oil of Cinamomum Zeynalicum on Candida Albicans, Aspergillus Niger and Aspergillus Flavus. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. connectsci.au [connectsci.au]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Resistance mechanism and proteins in Aspergillus species against antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol as a Ligand Compared to Other Heterocyclic Thiols
A comprehensive guide for researchers and drug development professionals on the comparative performance of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (5-PTT) and other heterocyclic thiols in corrosion inhibition, antimicrobial activity, and catalysis.
In the quest for novel and efficient molecular building blocks, heterocyclic thiols have emerged as a versatile class of ligands with wide-ranging applications. Among these, this compound (5-PTT) has garnered significant attention due to its unique structural features, including the triazole ring, a thiol group, and a pyridyl moiety. This guide provides an objective comparison of the performance of 5-PTT with other heterocyclic thiols, supported by available experimental data, to aid researchers in selecting the optimal ligand for their specific applications.
Corrosion Inhibition: A Comparative Analysis
Heterocyclic thiols are renowned for their ability to act as effective corrosion inhibitors for various metals and alloys, primarily due to the presence of heteroatoms (N, S) and aromatic rings that facilitate adsorption onto the metal surface.
Comparative Data on Corrosion Inhibition Efficiency
While direct comparative studies under identical conditions are limited, the following table summarizes the corrosion inhibition efficiency of 5-PTT and other selected heterocyclic thiols from various studies. It is crucial to note that the experimental conditions, such as the corrosive medium, metal substrate, and inhibitor concentration, significantly influence the inhibition efficiency.
| Ligand | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | Mild Steel | 0.5M H₂SO₄ | 0.5 mM | 91.6 | [1] |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | Mild Steel | 1 M HCl | 0.5 mM | 96.1 | [2] |
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel | 0.5 M HCl | 300 ppm | 89 | [3] |
| 2-ethylamine thiophene | Steel | 0.5M H₂SO₄ | 5x10⁻³ M | 98 | [4] |
Key Observations:
-
Triazole-based thiols, including derivatives of 5-PTT, demonstrate high corrosion inhibition efficiencies, often exceeding 90%.[1][2]
-
The substituent groups on the triazole ring play a crucial role in determining the inhibitory performance. For instance, the methoxy and pyridinyl groups in MPDTT are suggested to enhance its adsorption and performance.[2]
-
Thiophene derivatives also exhibit excellent corrosion inhibition properties.[4]
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Assessment
A common and straightforward method to evaluate the performance of corrosion inhibitors is the weight loss technique.[5][6]
Objective: To determine the corrosion rate of a metal in a corrosive medium with and without an inhibitor and to calculate the inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)
-
Heterocyclic thiol inhibitor
-
Analytical balance
-
Polishing paper
-
Acetone
-
Distilled water
Procedure:
-
Mechanically polish the metal coupons with different grades of polishing paper, wash them with distilled water, degrease with acetone, and dry.
-
Weigh the cleaned and dried coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (g m⁻² h⁻¹) = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
Synergistic Power: 5-(Phenyl)-4H-1,2,4-triazole-3-thiol and Potassium Iodide as a Formidable Corrosion Inhibitor System
A detailed comparison of the synergistic corrosion inhibition effect of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) with potassium iodide (KI) for mild steel in acidic environments, benchmarked against other common inhibitors.
Introduction
The corrosion of mild steel in acidic media is a significant challenge across various industries, leading to substantial economic losses and safety concerns. The use of corrosion inhibitors is a primary strategy to mitigate this issue. This guide provides a comprehensive comparison of the synergistic corrosion inhibition performance of a combination of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) and potassium iodide (KI) against individual inhibitors and other commonly used alternatives such as benzotriazole and thiourea derivatives. The data presented is derived from electrochemical and weight loss studies, offering valuable insights for researchers and professionals in materials science and chemical engineering.
Performance Comparison: A Quantitative Analysis
The synergistic combination of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol and potassium iodide demonstrates a remarkable enhancement in corrosion inhibition efficiency for mild steel in 0.5M H₂SO₄. This is attributed to the co-adsorption of the triazole compound and iodide ions on the steel surface, forming a more effective protective barrier against the corrosive environment.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor | Concentration | Inhibition Efficiency (%) |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 mM | 91.6[1] |
| PTT + KI | 0.5 mM PTT + 0.2% KI | >95[1] |
| Benzotriazole | 0.01 M | 80[2] |
| Thiourea + ZnCl₂ | 0.6 mM Thiourea + 5 mM ZnCl₂ | 81.45[3] |
Table 2: Potentiodynamic Polarization Data
| Inhibitor | Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank (0.5M H₂SO₄) | - | -510 | 1135 | - |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 mM | -485 | 95 | 91.6 |
| PTT + KI | 0.5 mM PTT + 0.2% KI | -475 | 45 | 96.0 |
| Benzotriazole | 1 mM | -495 | 158 | 82.2[4] |
| Thiourea | 1 mM | - | 132 | 88.4 |
Note: Data for PTT and PTT+KI is sourced from Salhi et al. for mild steel in 0.5M H₂SO₄. Data for alternative inhibitors is sourced from literature under similar conditions for comparison.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0.5M H₂SO₄) | - | 45 | 120 | - |
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 mM | 580 | 45 | 92.2 |
| PTT + KI | 0.5 mM PTT + 0.2% KI | 1150 | 25 | 96.1 |
| Benzotriazole | 1 mM | 310 | - | 85.5 |
| Thiourea | 1 mM | 450 | 65 | 90.0 |
Note: Data for PTT and PTT+KI is sourced from Salhi et al. for mild steel in 0.5M H₂SO₄. Data for alternative inhibitors is sourced from literature under similar conditions for comparison.
Synergistic Inhibition Mechanism
The enhanced inhibition efficiency of the PTT and KI mixture is a result of a synergistic interaction. Iodide ions (I⁻) first adsorb onto the positively charged mild steel surface in the acidic medium. This creates a negatively charged surface, which then facilitates the adsorption of the protonated PTT molecules (PTTH⁺) through electrostatic attraction. This co-adsorption leads to a more compact and stable protective film on the metal surface, effectively blocking both anodic and cathodic reactions of the corrosion process.
Caption: Synergistic adsorption mechanism of PTT and KI.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further research.
Weight Loss Measurements
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel specimens over a period of immersion in the corrosive solution.
Procedure:
-
Specimen Preparation: Mild steel coupons with dimensions of 2.5 cm x 2.0 cm x 0.05 cm are mechanically polished with a series of emery papers (from 180 to 1200 grit), degreased with acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately measured and recorded.
-
Immersion: The prepared coupons are suspended in beakers containing 100 mL of 0.5M H₂SO₄ solution without and with different concentrations of the inhibitor(s).
-
Duration: The coupons are immersed for a period of 6 hours at room temperature.
-
Cleaning and Re-weighing: After immersion, the coupons are removed, washed with a solution of 20% NaOH containing 200 g/L of zinc dust to remove corrosion products, rinsed with distilled water, dried, and re-weighed.
-
Calculation:
-
The corrosion rate (CR) is calculated using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to understand the anodic and cathodic behavior of the corrosion process.
Procedure:
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Working Electrode Preparation: The mild steel electrode is embedded in a resin mount, leaving a surface area of 1 cm² exposed. The exposed surface is prepared as described in the weight loss method.
-
Measurement: The working electrode is immersed in the test solution (0.5M H₂SO₄ with and without inhibitor) for 30 minutes to attain a stable open circuit potential (OCP).
-
Polarization Scan: The potentiodynamic polarization curves are recorded by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr). The inhibition efficiency is calculated using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the surface properties. This technique provides information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
Procedure:
-
Setup: The same three-electrode cell and working electrode preparation as in the potentiodynamic polarization method are used.
-
Measurement: After stabilizing the OCP for 30 minutes, a sinusoidal AC voltage of 10 mV amplitude is applied over a frequency range from 100 kHz to 10 mHz.
-
Data Presentation: The impedance data is typically presented as Nyquist and Bode plots.
-
Analysis: The Nyquist plots are analyzed by fitting the data to an equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
References
Safety Operating Guide
Proper Disposal of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol is critical for maintaining a safe laboratory environment. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals.
The following procedures are based on general best practices for handling heterocyclic thiol compounds and should be conducted in accordance with all local, regional, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All handling and disposal procedures must be performed within a certified chemical fume hood.[1]
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Irritant | Causes skin irritation.[2] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritant | Causes serious eye irritation.[2] | Safety goggles or face shield |
| Respiratory Irritant | May cause respiratory irritation.[2] | Dust mask (type N95 or equivalent) |
| Stench | Thiols are known for their strong, unpleasant odors.[3] | Work in a certified chemical fume hood |
| General Handling | Laboratory coat |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and related waste is through your institution's hazardous waste program.[1][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound powder in a dedicated, clearly labeled, and tightly sealed hazardous waste container.[1]
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled hazardous waste container.[1] For materials with a strong odor, it is best practice to enclose them in a zip-lock bag before placing them in the main waste container.[5]
2. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be decontaminated to oxidize the thiol group, which can reduce its odor and hazard.
-
Prepare a bleach bath in a designated plastic container within a chemical fume hood. A 1:1 mixture of household bleach and water is often recommended.[6]
-
Submerge the glassware in the bleach bath and allow it to soak for at least 14 hours, or overnight.[6] For larger pieces of equipment that cannot be submerged, they can be filled with the bleach solution and sealed.[6]
-
After soaking, thoroughly rinse the glassware with water before washing by normal methods.[6]
-
The bleach solution can be reused but should be disposed of as hazardous waste when it is no longer effective (e.g., formation of a white solid, excessive grime, or a strong odor).[5][6]
3. Spill Management:
-
In the event of a spill, avoid direct contact and breathing of dust.
-
Absorb the spill with an inert material such as sand or diatomite.[1]
-
Carefully sweep or scoop the absorbed material into a designated, tightly closed container for disposal as hazardous waste.[1]
-
Decontaminate the affected surface by scrubbing with a suitable solvent like alcohol, followed by a bleach solution.[1]
-
Ensure that spilled material does not enter drains or water courses.[1]
4. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[1]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
5. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[1][4] Adhere to all local, regional, and national regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol, including operational procedures and disposal plans to ensure a secure laboratory environment.
Chemical Identifier:
-
CAS Number: 14910-06-6
-
Molecular Formula: C₇H₆N₄S
-
Molecular Weight: 178.21 g/mol
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be aware of the following GHS classifications and take appropriate precautions.
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Signal Word: Warning
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[2][3] | Nitrile or neoprene gloves (double-gloving recommended).[2][4][5] | Laboratory coat.[2][4][5] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation. |
| Solution Preparation | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2][4][5] | Laboratory coat.[2][4][5] | Work within a certified chemical fume hood.[2][4][5] |
| Conducting Reactions | Chemical splash goggles and face shield.[2] | Nitrile or neoprene gloves.[2][4][5] | Chemical-resistant laboratory coat or apron.[2] | Work within a certified chemical fume hood.[2][4][5] |
| Handling Spills | Chemical splash goggles and face shield.[2] | Double-gloving with chemical-resistant gloves.[2] | Chemical-resistant suit or coveralls.[2] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA). |
| Waste Disposal | Chemical splash goggles.[2] | Nitrile or neoprene gloves.[2] | Laboratory coat.[2] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2] |
Operational and Handling Plan
Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[2][4][5]
-
Verify that an eyewash station and safety shower are readily accessible.[3]
-
Prepare and label all necessary glassware and equipment within the fume hood.
-
Have designated, labeled waste containers ready for liquid and solid chemical waste.[5]
-
-
Handling:
-
Storage:
Emergency Procedures
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: This compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect excess solid reagent and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds pyridyl and thiol-containing waste.
-
-
Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
-
Caption: A logical workflow for the safe handling of this compound.
References
- 1. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
